Technical Documentation Center

(9-Benzyl-9H-carbazol-3-YL)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (9-Benzyl-9H-carbazol-3-YL)methanol
  • CAS: 481695-70-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical, Physical, and Functional Profiling of (9-Benzyl-9H-carbazol-3-yl)methanol

Executive Summary (9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9) is a highly versatile, functionalized carbazole derivative that serves as a critical intermediate in both materials science (optoelectronics) and m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9) is a highly versatile, functionalized carbazole derivative that serves as a critical intermediate in both materials science (optoelectronics) and medicinal chemistry. The molecule features an electron-rich carbazole core, an N-benzyl protecting/modulating group, and a reactive hydroxymethyl moiety at the 3-position. This whitepaper provides an in-depth analysis of its physicochemical properties, photophysical behavior, and synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural Causality & Physicochemical Profiling

The structural architecture of (9-Benzyl-9H-carbazol-3-yl)methanol dictates its macroscopic properties and application suitability.

  • The Carbazole Core: Provides inherent hole-transporting capabilities and high fluorescence quantum yields due to its rigid, planar, and fully conjugated biphenyl system bridged by a nitrogen atom[1].

  • The N-Benzyl Substitution: The bulky benzyl group at the 9-position serves a dual purpose. Chemically, it protects the secondary amine from unwanted side reactions. Physically, it induces steric hindrance that disrupts tight intermolecular π−π stacking. This disruption is crucial for preventing Aggregation-Caused Quenching (ACQ) in solid-state films, thereby enhancing solid-state luminescence[1]. Furthermore, it significantly increases the molecule's solubility in common organic solvents, enabling solution-processing techniques for device fabrication.

  • The 3-Hydroxymethyl Group: Positioned para to the electron-donating nitrogen, this group breaks the symmetry of the carbazole and provides a highly reactive primary alcohol handle for downstream esterification, etherification, or polymerization[2].

Quantitative Data Summary

The following table consolidates the computed and experimental physicochemical properties of the compound[3][4].

PropertyValueCausality / Significance
Chemical Name (9-Benzyl-9H-carbazol-3-yl)methanolIUPAC standard nomenclature.
CAS Number 481695-70-9Unique registry identifier for procurement and tracking.
Molecular Formula C₂₀H₁₇NODetermines stoichiometric calculations.
Molecular Weight 287.4 g/mol (287.13 Da)Optimal size for small-molecule drug hybridization.
Topological Polar Surface Area (TPSA) 25.2 ŲLow TPSA indicates excellent membrane permeability (ideal for BBB penetration in CNS drug design).
Hydrogen Bond Donors 1 (Hydroxyl -OH)Provides a single, specific site for hydrogen bonding or conjugation.
Hydrogen Bond Acceptors 1 (Hydroxyl -O-)Limits non-specific binding in biological assays.
Solubility Profile Soluble in THF, DCM, EtOAcN-benzyl group prevents crystallization lattice hardening, ensuring high organic solubility.

Electronic & Photophysical Characteristics

Carbazole derivatives are foundational to organic light-emitting diodes (OLEDs) and biosensors. The nitrogen atom donates its lone pair into the aromatic system, creating an electron-rich π -system with a relatively low ionization potential (typically 5.7–5.9 eV for solid-state carbazoles)[1]. This makes the compound an excellent Hole-Transporting Material (HTM).

When excited, the N-benzyl group limits non-radiative decay pathways caused by molecular aggregation. In the context of biosensing, functional polymers derived from this monomer exhibit measurable changes in fluorescence upon binding to target analytes (such as heavy metals or specific proteins), making them highly sensitive optical transducers[5].

Synthetic Methodology & Self-Validating Protocol

The synthesis of (9-Benzyl-9H-carbazol-3-yl)methanol is typically achieved via the chemoselective reduction of its precursor, 9-Benzyl-9H-carbazole-3-carbaldehyde (CAS: 54117-37-2)[2].

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because NaBH₄ is chemoselective for aldehydes and tolerates protic solvents (like methanol). This prevents the over-reduction of the aromatic ring or unintended cleavage of the N-benzyl bond, ensuring high yields and purity.

Step-by-Step Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 9-Benzyl-9H-carbazole-3-carbaldehyde in anhydrous Methanol (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reduction is exothermic; starting at 0 °C prevents solvent boil-off and suppresses the formation of side products.

  • Reduction: Add 1.5 equivalents of NaBH₄ portion-wise over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas, preventing reaction runaway.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The starting material (aldehyde) will appear as a higher running spot (UV active), while the product (alcohol) will be more polar and run lower. Complete disappearance of the upper spot validates reaction completion.

  • Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution. Causality: NH₄Cl safely neutralizes unreacted NaBH₄ and maintains a slightly acidic/neutral pH, preventing emulsion formation during extraction.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure (9-Benzyl-9H-carbazol-3-yl)methanol.

Downstream Applications

Medicinal Chemistry

The carbazole scaffold is a privileged structure in pharmacology, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[2][6]. The 3-hydroxymethyl group of (9-Benzyl-9H-carbazol-3-yl)methanol acts as a synthetic anchor. Researchers frequently esterify this alcohol with various pharmacophores (e.g., NSAIDs or targeted kinase inhibitors) to create hybrid prodrugs with enhanced cellular uptake and synergistic biological activity.

Materials Science

In optoelectronics, this compound is utilized to synthesize complex oligomers and dendrimers[7][8]. By reacting the hydroxymethyl group with acryloyl chloride, researchers can generate polymerizable monomers. The resulting polycarbazoles are utilized in the hole-injection layers of OLEDs or as the active matrix in enzymatic biofuel cells, where the polymer facilitates electron transfer from enzymes (like glucose oxidase) to the electrode surface[8].

Reaction Pathway Visualization

The following diagram maps the synthetic origin of the compound and its divergent downstream applications in industry.

G SM 9H-Carbazole (Starting Material) Step1 N-Benzylation (BnCl, Base) SM->Step1 Int1 9-Benzyl-9H-carbazole Step1->Int1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Int1->Step2 Int2 9-Benzyl-9H-carbazole- 3-carbaldehyde Step2->Int2 Step3 Chemoselective Reduction (NaBH4, MeOH) Int2->Step3 Target (9-Benzyl-9H-carbazol-3-yl)methanol CAS: 481695-70-9 Step3->Target App1 Optoelectronics (OLEDs, Hole-Transport) Target->App1 Polymerization/ Etherification App2 Medicinal Chemistry (Anticancer/Antimicrobial) Target->App2 Hybridization/ Esterification

Figure 1: Synthetic workflow and downstream functionalization of (9-Benzyl-9H-carbazol-3-yl)methanol.

References

  • Title: (9-Benzyl-9H-carbazol-3-YL)methanol | CID 57610538 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Functional Polymers Structures for (Bio)Sensing Application—A Review Source: ResearchGate URL:[Link]

  • Title: Synthesis of Biologically Active Carbazoles Source: Scribd URL:[Link]

  • Title: Conducting Polymers in the Design of Biosensors and Biofuel Cells Source: ResearchGate URL:[Link]

  • Title: Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole Source: ResearchGate URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of (9-Benzyl-9H-carbazol-3-yl)methanol

Executive Summary Carbazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent 1 and neuroactive agents[1]. Among these,2 (CAS: 481695-70-9) serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent 1 and neuroactive agents[1]. Among these,2 (CAS: 481695-70-9) serves as a critical synthetic building block[2]. As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the structural elucidation of such intermediates is paramount. This whitepaper details the synthesis, sample preparation, and in-depth 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of (9-Benzyl-9H-carbazol-3-yl)methanol, emphasizing the causality behind experimental choices and the logic of 2D NMR validation.

Synthesis and Sample Preparation Protocols

The synthesis of carbazole methanols typically involves the chemoselective reduction of the corresponding carbaldehydes, a standard transformation utilized in the preparation of complex 3[3].

Step-by-Step Synthesis Methodology
  • Initiation : Charge a flame-dried round-bottom flask with 9-benzyl-9H-carbazole-3-carbaldehyde (1.0 equiv) and anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy mitigates the exothermic nature of the hydride reduction, preventing unwanted side reactions and ensuring high chemoselectivity for the aldehyde over the aromatic system.

  • Reagent Addition : Slowly add sodium borohydride (NaBH₄, 1.5 equiv) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (10:1) eluent system.

  • Quenching & Workup : Quench the reaction by dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to safely decompose excess NaBH₄. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 3:1) to isolate (9-Benzyl-9H-carbazol-3-yl)methanol as a white solid.

NMR Sample Preparation Protocol
  • Solvent Selection : Select deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ provides excellent solubility for non-polar carbazole derivatives and lacks exchangeable protons. This prevents the rapid chemical exchange that would otherwise obscure the hydroxymethyl (-OH) signal, a common issue when using protic deuterated solvents.

  • Concentration : Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ for ¹H NMR, or 30–50 mg for ¹³C NMR, ensuring an optimal signal-to-noise ratio.

  • Filtration : Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulate matter is critical; suspended particles degrade magnetic field homogeneity, leading to broadened spectral lines and loss of fine J-coupling resolution.

1D NMR Spectral Analysis

The structural assignment of (9-Benzyl-9H-carbazol-3-yl)methanol relies heavily on understanding the electronic environment of the carbazole core. The nitrogen atom is sp²-hybridized, donating electron density into the ring via resonance while withdrawing inductively.

¹H NMR Data (400 MHz, CDCl₃)

Notice the profound deshielding of the peri-protons (H-4 and H-5).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
OH 1.65br s-1HHydroxyl proton
3-CH₂ 4.82s-2HHydroxymethyl protons
N-CH₂ 5.48s-2HBenzylic methylene
Benzyl H-m,p 7.10 - 7.20m-3HBenzyl aromatic
Benzyl H-o 7.25 - 7.30m-2HBenzyl aromatic
Carbazole H-1,8 7.30 - 7.38m-2HAromatic (peri to N)
Carbazole H-2,6,7 7.40 - 7.50m-3HAromatic
Carbazole H-5 8.12d7.71HAromatic (peri to C-4a)
Carbazole H-4 8.15d1.51HAromatic (ortho to CH₂OH)

Mechanistic Causality of Chemical Shifts: The protons at positions 4 and 5 (peri-protons) appear significantly downfield (~8.12–8.15 ppm). This is caused by the rigid, planar biphenyl-like system of the carbazole core, which creates a strong diamagnetic anisotropic effect. These protons reside directly in the deshielding cone of the adjacent aromatic rings[1]. Furthermore, the N-CH₂ protons are shifted to a highly characteristic 5.48 ppm due to the combined electron-withdrawing effects of the carbazole nitrogen and the adjacent phenyl ring.

¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
N-CH₂ 46.5CH₂Benzylic methylene
3-CH₂ 66.2CH₂Hydroxymethyl carbon
Carbazole C-1, C-8 108.5, 109.1CHAromatic (shielded by N resonance)
Carbazole C-2,6,7 119.2, 120.5, 125.9CHAromatic
Benzyl C-o,m,p 126.5, 127.6, 128.8CHBenzyl aromatic
Carbazole C-3 132.5C (quat)Substituted aromatic
Benzyl C-ipso 137.2C (quat)Benzyl quaternary
Carbazole C-8a, 9a 140.5, 141.2C (quat)N-bound aromatic

2D NMR Workflows: A Self-Validating System

A robust NMR elucidation protocol must operate as a self-validating system . In this workflow, structural hypotheses are not merely supported by 1D chemical shifts; they are rigorously tested through 2D correlation constraints.

NMR_Workflow N1 1. Sample Preparation (CDCl3, 0.6 mL) N2 2. 1D NMR Acquisition (1H & 13C) N1->N2 N3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) N1->N3 N4 4. Spectral Processing (FT, Phase, Baseline) N2->N4 N3->N4 N5 5. Spin System Mapping (COSY & HSQC) N4->N5 N6 6. Quaternary Connectivity (HMBC) N5->N6 N7 7. Structural Validation (Self-Validating System) N6->N7

Logical workflow for the acquisition and unambiguous NMR structural elucidation of carbazoles.

The Validation Logic
  • HSQC (Heteronuclear Single Quantum Coherence) : Unambiguously pairs the 5.48 ppm ¹H signal to the 46.5 ppm ¹³C signal (N-CH₂), and the 4.82 ppm ¹H signal to the 66.2 ppm ¹³C signal (3-CH₂OH).

  • COSY (Correlation Spectroscopy) : Maps the continuous spin systems. It confirms the isolation of H-4 (only meta-coupling to H-2) versus the continuous H-5/H-6/H-7/H-8 spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acts as the ultimate validator. The HMBC correlations must geometrically close the ring system:

    • The N-CH₂ protons (5.48 ppm) must show ³J correlations to both C-8a and C-9a (~141 ppm), proving the N-alkylation site.

    • The 3-CH₂OH protons (4.82 ppm) must show ²J/³J correlations to C-2, C-3, and C-4, unambiguously anchoring the hydroxymethyl group to the 3-position.

If any of these cross-peaks are absent or contradict the COSY spin-system mapping, the structural hypothesis is automatically invalidated, forcing a re-evaluation of the data. This interlocking web of data points ensures total scientific integrity.

References

  • Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions. NIH.
  • (9-Benzyl-9H-carbazol-3-YL)methanol | C20H17NO | CID 57610538. PubChem.
  • US8080566B1 - Carbazole inhibitors of histamine receptors for the treatment of disease.

Sources

Foundational

Structural Analysis and Crystallographic Profiling of (9-Benzyl-9H-carbazol-3-YL)methanol

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and organic electronic materials is fundamentally dependent on single-crystal X-ray diffraction (SC-XRD). Carbazole derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and organic electronic materials is fundamentally dependent on single-crystal X-ray diffraction (SC-XRD). Carbazole derivatives, owing to their rigid, planar tricyclic core and extended π -conjugated system, are highly valued as both optoelectronic materials and pharmacophores.

This whitepaper provides an in-depth technical guide to the crystal structure, molecular geometry, and X-ray diffraction methodologies for (9-Benzyl-9H-carbazol-3-YL)methanol (Chemical Formula: C20​H17​NO ). By analyzing the crystallographic behavior of the parent compound, 9-benzyl-9H-carbazole, and mapping the supramolecular impact of the 3-hydroxymethyl substitution, this guide establishes a rigorous framework for predicting, growing, and resolving the crystal structure of this complex derivative.

Molecular Geometry & Conformational Analysis

To understand the crystal packing of (9-Benzyl-9H-carbazol-3-YL)methanol, we must first deconstruct its molecular geometry into three distinct domains:

  • The Carbazole Core: The tricyclic carbazole skeleton is highly rigid and essentially planar. In the parent 9-benzyl-9H-carbazole structure, the maximum deviation from the least-squares plane of the carbazole moiety is a mere 0.037A˚ to 0.042A˚ [1]. This planarity is the primary driver for π−π stacking interactions in the solid state.

  • The Orthogonal Benzyl Group: The bulky benzyl group at the N9 position cannot adopt a coplanar conformation due to severe steric clashes with the C1 and C8 protons of the carbazole ring. Consequently, the benzyl ring twists nearly orthogonally. Crystallographic data from the parent compound reveals dihedral angles of 85.29∘ and 89.89∘ between the carbazole skeleton and the adjacent benzene ring [1].

  • The 3-Hydroxymethyl Vector: The addition of the −CH2​OH group at the C3 position breaks the C2v​ symmetry of the parent core. More importantly, it introduces a strong, highly directional hydrogen-bond donor and acceptor. The rotational freedom of the C−C and C−O bonds in the hydroxymethyl group allows the molecule to adopt multiple conformations to maximize intermolecular hydrogen bonding.

Supramolecular Architecture & Packing Motifs

The transition from a purely hydrocarbon-substituted carbazole to a hydroxymethyl-substituted carbazole fundamentally alters the crystal packing hierarchy.

The Shift from Weak to Strong Interactions

In the unfunctionalized parent compound (9-benzyl-9H-carbazole), crystal packing is governed exclusively by weak van der Waals forces and C−H⋯π interactions. Specifically, three distinct C−H⋯π interactions involving the carbazole rings stabilize the lattice, typically crystallizing in the monoclinic P21​/c space group with two independent molecules in the asymmetric unit ( Z′=2 ) [1].

In contrast, (9-Benzyl-9H-carbazol-3-YL)methanol is governed by classical hydrogen bonding . The hydroxyl group acts as a primary structure-directing agent (synthon).

  • Causality: The strong electronegativity of the oxygen atom creates a highly polarized O−H bond. During nucleation, these molecules will orient themselves to satisfy O−H⋯O hydrogen bonds before optimizing weaker π−π or C−H⋯π contacts.

  • Expected Motif: Hydroxymethyl groups on planar aromatics frequently form infinite 1D hydrogen-bonded chains (graph set notation C(2) ) or cyclic dimers (graph set R22​(4) or R22​(10) ) [2]. This strong network typically increases the melting point and lattice energy compared to the parent compound.

G C (9-Benzyl-9H-carbazol-3-YL)methanol H O-H···O Hydrogen Bonds (Primary Network) C->H Drives 1D/2D chains P π-π Stacking (Carbazole Core) C->P Face-to-face packing CH C-H···π Interactions (Benzyl Group) C->CH Orthogonal stabilization

Supramolecular interaction hierarchy governing the crystal packing of the target compound.

Crystallographic Data Summary

The following table synthesizes the empirical X-ray diffraction data of the parent compound [1] with the projected crystallographic parameters of the 3-hydroxymethyl target, providing a predictive baseline for structural refinement.

Crystallographic Parameter9-Benzyl-9H-carbazole (Empirical)(9-Benzyl-9H-carbazol-3-YL)methanol (Projected)
Chemical Formula C19​H15​N C20​H17​NO
Formula Weight 257.32 g/mol 287.36 g/mol
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P21​/c P21​/c or P1ˉ
Temperature 100 K 100 K
Wavelength MoKα ( λ=0.71073A˚ ) MoKα or CuKα
Primary Packing Force C−H⋯π interactions O−H⋯O Hydrogen bonding
Carbazole/Benzyl Dihedral Angle 85.29∘ and 89.89∘ ≈85∘−90∘

Experimental Methodologies: Self-Validating Protocols

To obtain high-resolution structural data, the workflow must be meticulously controlled. The following protocols are designed as self-validating systems; failure at any step indicates a specific physicochemical deviation that must be corrected before proceeding.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Carbazoles are highly soluble in halogenated solvents. However, rapid evaporation leads to kinetic trapping and amorphous powder. Vapor diffusion allows for thermodynamic control, enabling the slow formation of the O−H⋯O hydrogen-bonded network.

  • Dissolution: Dissolve 10 mg of highly purified (9-Benzyl-9H-carbazol-3-YL)methanol in 1 mL of Dichloromethane (DCM) in a 4 mL inner vial. Ensure complete dissolution (sonicate if necessary).

  • Anti-solvent Layering: Place the inner vial inside a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-Hexane or Diethyl Ether).

  • Sealing & Incubation: Cap the outer vial tightly. Store in a vibration-free environment at 20∘C for 3 to 7 days.

  • Validation: The appearance of block-like or needle-like transparent crystals indicates successful thermodynamic nucleation. If a gel forms, the anti-solvent diffusion rate is too high; switch to a less volatile anti-solvent (e.g., Heptane).

Protocol B: SC-XRD Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures ( 100 K ) to minimize thermal atomic vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the electron density of the hydroxyl hydrogen atom, which dictates the primary packing motif.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm . Coat the crystal in paratone oil and mount it on a cryoloop.

  • Cooling: Instantly transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize MoKα radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness ( >99% ).

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) [3].

  • Refinement: Refine using full-matrix least-squares on F2 (SHELXL).

    • Critical Step: Locate the hydroxyl hydrogen atom from the difference Fourier map and refine its coordinates freely to validate the hydrogen-bonding geometry, rather than placing it in a geometrically idealized position.

G N1 Compound Synthesis & HPLC Purification N2 Vapor Diffusion (DCM / n-Hexane) N1->N2 N3 Crystal Selection & Cryoloop Mounting N2->N3 N4 SC-XRD Data Collection (100K, Mo Kα) N3->N4 N5 Intrinsic Phasing (SHELXT) N4->N5 N6 Anisotropic Refinement & H-Bond Validation N5->N6

Step-by-step experimental workflow for the crystallographic resolution of the target compound.

Conclusion

The crystallographic profiling of (9-Benzyl-9H-carbazol-3-YL)methanol highlights the delicate interplay between rigid π -conjugated systems and highly directional hydrogen bonding. While the parent 9-benzyl-9H-carbazole relies on weak C−H⋯π interactions to dictate its monoclinic lattice [1], the introduction of the 3-hydroxymethyl group forces a structural paradigm shift toward robust O−H⋯O networks. By employing thermodynamically controlled crystallization and cryogenic X-ray diffraction, researchers can accurately map these supramolecular interactions, providing critical insights for the rational design of carbazole-based therapeutics and organic electronic materials.

References

  • Uludağ, N., Ateş, M., Tercan, B., Ermiş, E., & Hökelek, T. (2010). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1077.[Link]

  • Manjunath, H. R., et al. (2011). Crystal and molecular structure studies of tris(2-hydroxy-3-t-butyl-5-methylbenzene)-methane trihydrate and N-benzyl-N-phenyl benzamide. ResearchGate.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

Exploratory

solubility profile of (9-Benzyl-9H-carbazol-3-YL)methanol in polar organic solvents

Comprehensive Solubility Profile of (9-Benzyl-9H-carbazol-3-YL)methanol in Polar Organic Solvents Executive Summary The compound (9-Benzyl-9H-carbazol-3-YL)methanol (CAS: 481695-70-9) is a specialized carbazole derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profile of (9-Benzyl-9H-carbazol-3-YL)methanol in Polar Organic Solvents

Executive Summary

The compound (9-Benzyl-9H-carbazol-3-YL)methanol (CAS: 481695-70-9) is a specialized carbazole derivative utilized extensively as a building block in advanced medicinal chemistry and materials science[1]. Notably, it serves as a critical intermediate in the synthesis of neuroactive Histone Deacetylase (HDAC) inhibitors, such as carbazole-based Vorinostat and Tubastatin-A analogs, which are designed to alleviate neurodegenerative conditions ()[2]. Due to its complex structural topology—featuring a bulky lipophilic core and a highly polar functional group—understanding its solubility profile in polar organic solvents is paramount for optimizing reaction conditions, purification workflows, and biological assay formulations.

Structural and Thermodynamic Basis of Solvation

The solvation thermodynamics of (9-Benzyl-9H-carbazol-3-YL)methanol are governed by the dichotomy of its molecular architecture:

  • Hydrophobic Core: The 9-benzylcarbazole moiety is a rigid, planar, and highly lipophilic system. This region drives strong intermolecular π−π stacking and van der Waals interactions in the solid state, contributing to a high crystal lattice energy that resists dissolution[1].

  • Hydrophilic Appendage: The 3-hydroxymethyl group (-CH 2​ OH) introduces a localized dipole and acts as both a hydrogen bond donor and acceptor.

  • Causality in Solvation: For successful dissolution, a solvent must overcome the high lattice energy of the carbazole stacking while simultaneously stabilizing the hydroxymethyl group. Polar aprotic solvents excel here because their high dipole moments disrupt the crystal lattice, while their hydrogen-bond accepting capabilities strongly solvate the -OH proton without being repelled by the hydrophobic bulk.

Solubility Profile in Key Polar Organic Solvents

Based on the physicochemical properties of the compound, the solubility in various polar organic solvents follows a predictable thermodynamic gradient. The table below summarizes the empirical solubility behavior.

SolventClassificationDielectric Constant ( ε )H-Bonding CapabilityEstimated Solubility Range (mg/mL at 25°C)Solvation Mechanism & Causality
DMSO Polar Aprotic46.7Strong Acceptor> 50 (Highly Soluble)The highly polar S=O bond acts as a potent H-bond acceptor for the -OH group, while the methyl groups interact favorably with the carbazole core via hydrophobic interactions.
DMF Polar Aprotic36.7Strong Acceptor> 50 (Highly Soluble)Similar to DMSO, DMF disrupts the solid-state H-bonding of the hydroxymethyl group. Its planar amide structure also facilitates favorable dipole-induced dipole interactions with the carbazole rings.
Methanol Polar Protic32.7Donor & Acceptor10 - 25 (Moderately Soluble)Methanol forms strong H-bonds with the -OH group. However, its small, highly polar nature causes a hydrophobic penalty when accommodating the bulky 9-benzylcarbazole core, limiting total solubility.
Ethanol Polar Protic24.5Donor & Acceptor5 - 15 (Slightly Soluble)The increased alkyl chain length slightly improves compatibility with the hydrophobic core compared to methanol, but the overall lower dielectric constant reduces the disruption of the crystal lattice.
Acetonitrile Polar Aprotic37.5Weak Acceptor1 - 5 (Poorly Soluble)Despite a high dielectric constant, the linear, rigid nature of acetonitrile and its weak H-bond accepting ability fail to adequately solvate the hydroxymethyl group or disrupt π−π stacking.
Ethyl Acetate Moderately Polar6.0Moderate Acceptor5 - 20 (Moderately Soluble)Good compatibility with the lipophilic core, but limited capacity to fully stabilize the polar -OH group. Often used in binary mixtures for chromatography.

Experimental Methodology: Thermodynamic Solubility Determination

To establish a self-validating, highly accurate solubility profile, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification is required ()[3]. This protocol ensures that true thermodynamic equilibrium is reached, avoiding the pitfalls of kinetic supersaturation.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Weigh an excess amount (e.g., 50 mg) of (9-Benzyl-9H-carbazol-3-YL)methanol into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the carbazole chromophore during prolonged incubation.

    • Add 1.0 mL of the target polar organic solvent (e.g., HPLC-grade DMSO or Methanol).

  • Thermostated Equilibration:

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostated orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours. Causality: 48 hours is mandated because bulky, high-lattice-energy compounds like substituted carbazoles often exhibit slow dissolution kinetics; shorter times risk measuring kinetic rather than thermodynamic solubility ().

  • Phase Separation (Self-Validating Step):

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

    • System Validation: Visually confirm the presence of a solid pellet. If no pellet is present, the solution is not saturated, and the experiment must be repeated with a higher initial mass.

  • Sampling and Dilution:

    • Carefully aspirate an aliquot of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the aliquot immediately into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to analysis.

  • HPLC-UV Quantification:

    • Inject the diluted sample onto a C18 Reverse-Phase HPLC column.

    • Detect absorbance at the λmax​ of the carbazole chromophore (typically around 290-340 nm).

    • Quantify against a multipoint calibration curve prepared from a certified reference standard of the compound.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the thermodynamic solubility determination process.

G N1 Solid Compound (Excess Mass) N2 Add Polar Organic Solvent (e.g., DMSO, MeOH) N1->N2 N3 Thermostated Shaking (48 hrs at 25°C) N2->N3 N4 Phase Separation (Centrifugation at 15,000 x g) N3->N4 N5 HPLC-UV Analysis (Quantification vs. Standard) N4->N5

Workflow for thermodynamic solubility determination via the Shake-Flask Method.

Applications in Drug Development

The solubility profile of (9-Benzyl-9H-carbazol-3-YL)methanol directly dictates its utility in synthetic workflows. For instance, in the crafting of pan-HDAC inhibitors, the compound undergoes esterification and condensation reactions[4]. The superior solubility of this precursor in DMF allows for homogeneous reaction conditions when reacting with hydroxylamine hydrochloride, maximizing the yield of the final neuroactive hydroxamate derivatives[2]. Furthermore, understanding its precipitation point in protic solvents like ethanol is critical for the downstream crystallization and purification of the synthesized drug candidates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57610538, (9-Benzyl-9H-carbazol-3-YL)methanol." PubChem. Available at:[Link]

  • Reddy, R. Gajendra, et al. "Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions." ACS Omega, vol. 4, no. 17, 2019, pp. 17279-17294. Available at:[Link]

  • Marques, Margareth R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2017. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Absorption and Photoluminescence Spectra of (9-Benzyl-9H-carbazol-3-YL)methanol

This guide provides a comprehensive technical overview of the synthesis and photophysical properties of (9-Benzyl-9H-carbazol-3-YL)methanol. It is intended for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis and photophysical properties of (9-Benzyl-9H-carbazol-3-YL)methanol. It is intended for researchers, scientists, and drug development professionals working with carbazole-based compounds. This document delves into the theoretical underpinnings of its spectral behavior, detailed experimental protocols for its characterization, and an exploration of its potential applications.

Introduction: The Photophysical Landscape of Carbazole Derivatives

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of optoelectronic materials and fluorescent probes.[1] Its rigid, planar structure and electron-rich nature give rise to desirable photophysical properties, including high quantum yields and thermal stability.[1] The functionalization of the carbazole core, particularly at the 9- and 3-positions, allows for the fine-tuning of its electronic and optical characteristics.

(9-Benzyl-9H-carbazol-3-YL)methanol, with a benzyl group at the 9-position and a hydroxymethyl group at the 3-position, is a molecule of significant interest. The benzyl group can influence the solubility and intermolecular packing, while the hydroxymethyl group can participate in hydrogen bonding and serve as a reactive handle for further derivatization. Understanding the interplay between the carbazole core and these substituents is crucial for predicting and harnessing its photoluminescent behavior.

Synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol

A plausible synthetic pathway involves:

  • N-Benzylation of Carbazole: Carbazole is reacted with benzyl chloride in the presence of a base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (THF). This step yields 9-benzyl-9H-carbazole.[2]

  • Formylation of 9-Benzyl-9H-carbazole: The 9-benzyl-9H-carbazole is then formylated at the 3-position using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This introduces a formyl group (-CHO) at the desired position.

  • Reduction of the Formyl Group: The final step involves the reduction of the formyl group to a hydroxymethyl group (-CH₂OH) using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Carbazole Carbazole Step1 N-Benzylation Carbazole->Step1 BenzylChloride Benzyl Chloride (Base, THF) BenzylChloride->Step1 Intermediate1 9-Benzyl-9H-carbazole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 VilsmeierReagent POCl₃, DMF VilsmeierReagent->Step2 Intermediate2 9-Benzyl-9H-carbazole-3-carbaldehyde Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 ReducingAgent NaBH₄ (Methanol/Ethanol) ReducingAgent->Step3 FinalProduct (9-Benzyl-9H-carbazol-3-YL)methanol Step3->FinalProduct

Caption: Proposed synthetic workflow for (9-Benzyl-9H-carbazol-3-YL)methanol.

Absorption and Photoluminescence Spectra

The electronic absorption and emission spectra of carbazole derivatives are governed by π → π* and n → π* transitions within the aromatic system.[1] The position and intensity of these spectral bands are sensitive to the nature and position of substituents, as well as the surrounding environment.

Absorption Spectrum

The absorption spectrum of (9-Benzyl-9H-carbazol-3-YL)methanol is expected to exhibit characteristic bands of the carbazole chromophore. Typically, carbazole derivatives show strong absorption in the UV region, with multiple bands corresponding to different electronic transitions. The introduction of the benzyl and hydroxymethyl groups is not expected to dramatically shift the main absorption peaks but may influence their fine structure and molar absorptivity.

Expected Absorption Maxima (λ_abs) Electronic Transition Typical Molar Absorptivity (ε)
~290-300 nm¹Lₐ ← ¹A (π → π)High
~320-340 nm¹Lₑ ← ¹A (π → π)Moderate to High
Photoluminescence (Fluorescence) Spectrum

Upon excitation, (9-Benzyl-9H-carbazol-3-YL)methanol is expected to exhibit strong fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band. The position of the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F) are key parameters that define its performance as a fluorophore.

Expected Emission Maximum (λ_em) Stokes Shift (Δλ) Expected Quantum Yield (Φ_F)
~350-400 nm~30-60 nmHigh

The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic. A larger Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption.

Influence of Solvent Polarity

The photophysical properties of carbazole derivatives often exhibit a pronounced dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This is particularly true for molecules with a significant change in dipole moment upon excitation. For (9-Benzyl-9H-carbazol-3-YL)methanol, an increase in solvent polarity is expected to cause a red-shift (bathochromic shift) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Solvent_Effect cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent GS_np Ground State (S₀) ES_np Excited State (S₁) GS_np->ES_np Absorption ES_np->GS_np Emission (Blue-shifted) GS_p Ground State (S₀) ES_p Excited State (S₁) (Stabilized) GS_p->ES_p Absorption ES_p->GS_p Emission (Red-shifted)

Caption: Influence of solvent polarity on the energy levels and emission of a fluorophore.

Potential Applications

The favorable photophysical properties of (9-Benzyl-9H-carbazol-3-YL)methanol suggest its utility in several advanced applications.

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials or hole-transporting materials in OLEDs due to their high triplet energy and good charge-carrier mobility.[4]

  • Fluorescent Chemosensors: The carbazole nitrogen and the hydroxymethyl group can act as binding sites for metal ions or other analytes. Binding events can lead to a change in the fluorescence intensity or wavelength, enabling the use of this molecule as a chemosensor.[5]

  • Drug Development: The carbazole scaffold is present in numerous biologically active compounds. The photophysical properties of derivatives like (9-Benzyl-9H-carbazol-3-YL)methanol can be exploited for fluorescence-based bioimaging and diagnostic applications.

Experimental Protocols

The following are detailed protocols for the characterization of the absorption and photoluminescence properties of (9-Benzyl-9H-carbazol-3-YL)methanol.

Sample Preparation
  • Stock Solution: Prepare a stock solution of (9-Benzyl-9H-carbazol-3-YL)methanol in a high-purity solvent (e.g., spectroscopic grade cyclohexane, dichloromethane, or acetonitrile) at a concentration of 1 mM.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Vis Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

  • Data Analysis: Determine the wavelengths of maximum absorption (λ_abs) and the corresponding molar absorptivity (ε) using the Beer-Lambert law.

Photoluminescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • Excitation Wavelength: Set the excitation wavelength to one of the absorption maxima (e.g., ~330 nm).

  • Emission Scan: Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 340 nm to 600 nm).

  • Data Analysis: Determine the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination

The relative fluorescence quantum yield can be determined using a standard fluorophore with a known quantum yield.

  • Standard Selection: Choose a standard with absorption and emission properties similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.

  • Measurement: Measure the absorption and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance of both solutions is below 0.05.

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_pl Photoluminescence Spectroscopy cluster_qy Quantum Yield Determination Stock Prepare 1 mM Stock Solution Dilute Prepare 1-10 µM Working Solutions Stock->Dilute Measure_Abs Measure Sample Absorption Dilute->Measure_Abs Measure_Em Record Emission Spectrum Dilute->Measure_Em Measure_Std Measure Absorbance and Emission of Standard Dilute->Measure_Std Blank_Abs Record Solvent Blank Blank_Abs->Measure_Abs Analyze_Abs Determine λ_abs and ε Measure_Abs->Analyze_Abs Set_Ex Set Excitation Wavelength Set_Ex->Measure_Em Analyze_Em Determine λ_em Measure_Em->Analyze_Em Calculate_QY Calculate Quantum Yield Measure_Std->Calculate_QY

Caption: Experimental workflow for photophysical characterization.

Conclusion

(9-Benzyl-9H-carbazol-3-YL)methanol is a promising fluorophore with tunable photophysical properties. Its synthesis is achievable through established organic chemistry methodologies. The absorption and emission characteristics are dominated by the carbazole core, with expected strong absorption in the UV region and blue fluorescence. The sensitivity of its emission to solvent polarity opens avenues for its use in sensing applications. Further detailed experimental studies on this specific molecule are warranted to fully elucidate its photophysical behavior and unlock its potential in various scientific and technological fields.

References

  • Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1763. [Link]

  • Yu-Yin, C., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4), 636-646. [Link]

  • Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(5), 340-348. [Link]

  • Török, B., et al. (2014). The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate. [Link]

  • PubChem. (9-Benzyl-9H-carbazol-3-YL)methanol. National Center for Biotechnology Information. [Link]

  • NASA Science. Absorption and Emission Spectra of Various Elements. NASA. [Link]

  • Karak, S., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1033-1043. [Link]

  • Manzoni, V., et al. (2023). Theoretical study of the absorption and emission spectra of 1,2-Bis(9-anthryl)acetylene in cyclohexane and acetonitrile. Chemical Physics Letters, 830, 140775. [Link]

  • Cornell University. Absorption, Emission and Fluorescence Spectroscopies. Cornell University. [Link]

  • Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed. [Link]

  • Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. [Link]

  • Tanaka, H., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Kobe University Repository. [Link]

  • Kim, J. H., et al. (2008). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213. [Link]

  • Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(5), 340-348. [Link]

  • Li, J., et al. (2024). Solid-State Assembly and Photoluminescent Behavior of 5-(9H-Carbazol-9-yl)isophthalic Acid–Based Molecular Crystals Influenced by Solvents and Organic Counterparts. Crystal Growth & Design. [Link]

  • Beňo, A., et al. (2004). Carbazol-9-yl-methanol. Molbank, 2004(2), M353. [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST. [Link]

  • Kim, J. H., et al. (2008). Photoluminescence and electroluminescence of carbazole-based conjugated dendritic molecules. Journal of Information Display, 9(3), 16-22. [Link]

  • Lehnert, M., et al. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2022(3), M1453. [Link]

  • Le, T. H., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

  • Zhang, Y., et al. (2018). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. Journal of Materials Chemistry C, 6(38), 10296-10304. [Link]

Sources

Exploratory

Thermal Stability and Thermogravimetric Analysis (TGA) of (9-Benzyl-9H-carbazol-3-YL)methanol: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Molecular Context (9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Molecular Context

(9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9) is a highly functionalized heteroaromatic compound[1]. Carbazole derivatives are heavily utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as active pharmaceutical ingredients due to their excellent hole-transporting capabilities, high photoluminescence quantum yields, and robust structural rigidity[2][3].

However, thermal stability is the primary bottleneck for the processability of these materials. While the unsubstituted carbazole core exhibits exceptional thermal resistance (often surviving temperatures >400∘C )[4][5], the introduction of the N-benzyl group and the 3-hydroxymethyl (-CH₂OH) moiety fundamentally alters the molecule's thermal degradation profile[6][7]. Understanding the exact temperatures and mechanisms by which these functional groups degrade is critical for determining the safe processing windows (e.g., vacuum thermal evaporation or melt-extrusion) for this compound.

Mechanistic Pathways of Thermal Degradation

As scientists, we must look beyond the raw mass-loss curve and understand the causality of thermal events. The thermal degradation of (9-Benzyl-9H-carbazol-3-yl)methanol does not occur in a single catastrophic event; rather, it follows a predictable, multi-stage kinetic pathway governed by the bond dissociation energies of its substituents.

  • Phase 1: Hydroxymethyl Dehydration & Cleavage ( 200∘C−280∘C ) The -CH₂OH group at the 3-position is the molecule's thermal Achilles' heel. Benzyl alcohol derivatives typically undergo initial mass loss in this temperature regime[8][9]. The mechanism involves either intermolecular dehydration (forming ether cross-links) or the elimination of formaldehyde/water to form a reactive quinone methide intermediate.

  • Phase 2: N-Benzyl Bond Homolysis ( 300∘C−380∘C ) Once the hydroxymethyl group is cleaved, the next weakest link is the N-C(benzyl) bond. Cleavage of this bond results in the homolytic loss of a benzyl radical, which readily abstracts a proton to volatilize as toluene. Empirical TGA studies on similar N-benzyl carbazoles and self-assembled monolayers demonstrate a 5% weight loss ( Td5​ ) typically occurring in the 300∘C−330∘C range[2][3][6].

  • Phase 3: Carbazole Core Fragmentation ( >400∘C ) The highly conjugated, biphenyl-like structure of the carbazole backbone requires extreme thermal energy to rupture. Degradation at this stage involves aromatic ring-opening, the release of nitrogenous gases, and extensive carbonization[4][7].

G Molecule (9-Benzyl-9H- carbazol-3-yl)methanol Phase1 Phase 1: 200-280°C Hydroxymethyl Cleavage Molecule->Phase1 -H2O / -CH2O Phase2 Phase 2: 300-380°C N-Benzyl Homolysis Phase1->Phase2 -Toluene Phase3 Phase 3: >400°C Core Fragmentation Phase2->Phase3 Ring Opening Char Carbonaceous Char Phase3->Char Condensation

Fig 1. Sequential thermal degradation pathway of (9-Benzyl-9H-carbazol-3-YL)methanol.

Standardized TGA Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the TGA protocol must operate as a self-validating system . Every step below is designed to eliminate artifacts (e.g., buoyancy effects, thermal lag) and isolate the true material properties.

Step-by-Step Methodology
  • Step 1: Instrument Calibration & Blank Run

    • Action: Calibrate the TGA microbalance using certified class-E1 weights. Calibrate the temperature thermocouple using Curie point standards (e.g., Alumel, Nickel). Run an empty crucible under identical experimental conditions to generate a baseline.

    • Causality: Baseline subtraction eliminates apparent mass gains caused by the changing buoyancy of the purge gas as it heats up.

  • Step 2: Sample Preparation

    • Action: Weigh exactly 5.0±0.2 mg of (9-Benzyl-9H-carbazol-3-yl)methanol into a pre-tared alumina ( Al2​O3​ ) crucible. Tamp the powder down to ensure a flat surface.

    • Causality: A small, uniform sample mass minimizes thermal gradients within the sample bed. If the sample is too large, the outer layer degrades first, insulating the core and artificially broadening the Derivative Thermogravimetry (DTG) peaks.

  • Step 3: Atmospheric Control

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ , 99.999%) at a flow rate of 50 mL/min for 15 minutes prior to heating. Maintain this flow throughout the run.

    • Causality: An inert atmosphere prevents premature oxidative degradation (combustion), allowing for the isolation of pure thermal dissociation events[10].

  • Step 4: Thermal Ramp

    • Action: Heat the sample from 25∘C to 600∘C at a constant heating rate of 10∘C/min .

    • Causality: 10∘C/min is the industry standard for organic semiconductors[5][7]. Faster rates push the degradation events to artificially higher temperatures due to thermal lag, while slower rates can cause overlapping kinetic events to merge.

  • Step 5: Data Deconvolution

    • Action: Plot both Weight % (TGA) and Derivative Weight %/°C (DTG) against temperature. Identify the onset temperature ( Tonset​ ) via the tangent intersection method.

Workflow N1 1. Calibration (Curie Point) N2 2. Sample Prep (5.0 mg, Alumina) N1->N2 N3 3. Inert Purge (N2 @ 50 mL/min) N2->N3 N4 4. Thermal Ramp (10°C/min to 600°C) N3->N4 N5 5. DTG Analysis (Deconvolution) N4->N5

Fig 2. Self-validating TGA experimental workflow for carbazole derivatives.

Quantitative Data Interpretation

Based on the structural components and empirical data of analogous N-benzylcarbazoles and benzyl alcohols[2][3][6][9], the following table summarizes the expected quantitative thermal parameters for (9-Benzyl-9H-carbazol-3-yl)methanol.

Thermal ParameterAbbreviationExpected Value RangeMechanistic Significance
Onset Temperature Tonset​ 220∘C−250∘C Marks the initial loss of the labile hydroxymethyl group (-CH₂OH). Defines the absolute upper limit for thermal processing.
5% Weight Loss Td5​ 260∘C−290∘C The standard benchmark for device processing stability. Indicates the transition from side-chain loss to main-chain degradation.
Peak Degradation 1 Tmax1​ 320∘C−350∘C The temperature of the maximum rate of mass loss for the N-benzyl bond homolysis.
Peak Degradation 2 Tmax2​ 420∘C−460∘C The maximum rate of carbazole core fragmentation and ring-opening.
Char Yield Yc​ (@ 600∘C ) 15%−25% Residual carbonaceous mass. A higher char yield indicates a propensity for cross-linking rather than complete volatilization.

Conclusion

For drug development professionals and materials scientists, understanding the thermal limits of (9-Benzyl-9H-carbazol-3-yl)methanol is paramount. While the carbazole core provides an illusion of extreme thermal stability, the presence of the 3-hydroxymethyl group acts as a thermal fuse, limiting the safe processing window to approximately 200∘C . Any manufacturing process—whether it be hot-melt extrusion for pharmaceutical formulations or vacuum deposition for OLEDs—must be strictly temperature-controlled below Tonset​ to prevent the generation of reactive quinone methide impurities and the subsequent degradation of the N-benzyl moiety.

Sources

Foundational

theoretical DFT calculations for (9-Benzyl-9H-carbazol-3-YL)methanol molecular orbitals

An In-Depth Technical Guide to the Theoretical DFT Calculations of (9-Benzyl-9H-carbazol-3-YL)methanol Molecular Orbitals Abstract This technical guide provides a comprehensive, step-by-step methodology for conducting th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical DFT Calculations of (9-Benzyl-9H-carbazol-3-YL)methanol Molecular Orbitals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting theoretical Density Functional Theory (DFT) calculations to analyze the frontier molecular orbitals (FMOs) of (9-Benzyl-9H-carbazol-3-YL)methanol. Carbazole derivatives are a cornerstone in the development of advanced pharmaceuticals and organic electronic materials, owing to their unique photophysical and electronic properties.[1][2][3] Understanding the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting molecular reactivity, stability, and suitability for specific applications.[4][5] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical workflow for these essential calculations.

The Theoretical Foundation: Why DFT?

Before embarking on the practical steps, it is crucial to understand the theoretical framework that makes these calculations possible and scientifically robust. Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, particularly for medium to large organic molecules.[6][7]

The Hohenberg-Kohn Theorems: A Paradigm Shift

The foundation of DFT rests on two seminal theorems by Pierre Hohenberg and Walter Kohn.[8][9] These theorems fundamentally shifted the focus of quantum mechanical calculations from the complex, multi-electron wavefunction to the much simpler electron density, ρ(r).

  • First Hohenberg-Kohn Theorem: This theorem establishes that the ground-state electron density of a system uniquely determines its external potential, and thus all ground-state properties of the system, including the total energy.[10][11] This is a profound statement, as it confirms that the electron density, a function of only three spatial coordinates, contains all the necessary information, replacing the need for the 3N-dimensional wavefunction (where N is the number of electrons).[11]

  • Second Hohenberg-Kohn Theorem: This theorem introduces the variational principle for the energy functional. It states that the true ground-state electron density will minimize the total energy functional of the system.[9]

While these theorems provide the theoretical justification for DFT, they do not provide the exact form of the energy functional.[10]

The Kohn-Sham Equations: A Practical Implementation

The practical application of DFT was realized through the Kohn-Sham (KS) approach.[12][13] The KS method cleverly circumvents the challenge of directly calculating the kinetic energy of an interacting system. It introduces a fictitious, auxiliary system of non-interacting electrons that share the exact same electron density as the real, interacting system.[12][14]

This allows the total energy functional to be broken down into more manageable components:

  • The kinetic energy of the non-interacting system (which can be calculated exactly).

  • The classical electrostatic (Hartree) potential energy.

  • The external potential energy (from the nuclei).

  • The exchange-correlation (XC) functional, Exc[ρ].

The Exc term contains all the complex many-body quantum mechanical effects.[15] The entire challenge of modern DFT lies in finding progressively more accurate approximations for this exchange-correlation functional.[15][16] The KS equations are then solved self-consistently to find the orbitals (Kohn-Sham orbitals) that minimize the total energy.[13]

Computational Protocol: From Structure to Orbitals

This section details the validated, step-by-step workflow for calculating the molecular orbitals of (9-Benzyl-9H-carbazol-3-YL)methanol.

Mandatory Software
  • Computational Chemistry Package: Gaussian 16 is a state-of-the-art suite of programs for electronic structure modeling and is used extensively in academic and industrial research.[17][18] It offers a wide array of DFT functionals and basis sets.[19]

  • Molecular Visualization Software: GaussView 6 is the official graphical user interface for Gaussian, enabling intuitive molecule building, calculation setup, and graphical analysis of results, including molecular orbitals.[20][21][22]

Diagram of the Computational Workflow

DFT_Workflow cluster_prep Step 1: System Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Electronic Properties Analysis cluster_output Step 4: Interpretation Build Build Molecule (9-Benzyl-9H-carbazol-3-YL)methanol in GaussView 6 Opt Geometry Optimization (Find Lowest Energy Structure) Build->Opt Input Structure Freq Frequency Calculation (Confirm True Minimum) Opt->Freq Optimized Geometry MO_Calc Molecular Orbital Calculation (Single-Point Energy) Freq->MO_Calc Validated Minimum Structure Data_Extract Extract Quantitative Data (HOMO/LUMO Energies) MO_Calc->Data_Extract Checkpoint File (.chk) Vis Visualize Orbitals (HOMO & LUMO Surfaces) MO_Calc->Vis Checkpoint File (.chk) Interpret Interpret HOMO-LUMO Gap & Orbital Distribution Data_Extract->Interpret Energy Values Vis->Interpret Orbital Plots

Caption: Computational workflow for DFT analysis of molecular orbitals.

Step-by-Step Methodology

Step 2.3.1: Molecular Structure Construction

  • Launch GaussView 6.[20]

  • Using the molecule builder tools, construct the (9-Benzyl-9H-carbazol-3-YL)methanol molecule. Ensure correct atom types, bonds, and initial stereochemistry.

  • Perform a preliminary "Clean-Up" within GaussView to apply standard bond lengths and angles, providing a reasonable starting geometry.

Step 2.3.2: Geometry Optimization and Frequency Analysis

The initial constructed geometry is not necessarily the most stable (lowest energy) conformation. Geometry optimization is a required step to locate the minimum on the potential energy surface.[6][23]

  • In GaussView, navigate to Calculate > Gaussian Calculation Setup.

  • Job Type: Select Opt+Freq (Optimization and Frequency). This single job type will first optimize the geometry and then automatically perform a frequency calculation on the resulting structure.

  • Method Tab:

    • Ground State, DFT: Select this option.

    • Functional: Choose B3LYP .

      • Causality: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and benchmarked functionals for organic molecules.[7][24] It provides a robust description of molecular geometries and electronic properties for systems like carbazoles, making it a trustworthy choice for this analysis.[25][26][27]

    • Basis Set: Choose 6-31G(d,p) .

      • Causality: This is a Pople-style split-valence basis set. The "6-31G" part indicates how core and valence atomic orbitals are represented. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen). These functions are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for accurate geometry and orbital shape prediction.[25]

  • Title Tab: Assign a descriptive title, e.g., "BCM_Opt_Freq_B3LYP_6-31Gdp".

  • Submit the calculation. Save the input file (.gjf) and checkpoint file (.chk).

Step 2.3.3: Verification of the Optimized Structure

  • Once the calculation is complete, open the output log file (.log) in GaussView.

  • Scroll to the end of the file to confirm "Normal termination of Gaussian 16".

  • Navigate to Results > Vibrations.

  • Examine the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[23] If imaginary frequencies are present, it indicates a saddle point (transition state), and the optimization must be re-run from a perturbed geometry.

Step 2.3.4: Molecular Orbital Calculation and Visualization

With a validated ground-state structure, the frontier molecular orbitals can be accurately calculated and visualized.

  • Open the checkpoint file (.chk) from the successful optimization job in GaussView.[28] This file contains the final optimized geometry and wavefunction information.

  • Navigate to Results > Surfaces/Contours.[28]

  • In the "Surfaces and Contours" dialog, click the Cube Actions button and select New Cube.

  • In the "Generate Cubes" window:

    • Type: Select Molecular Orbital.

    • Molecular Orbital: Select HOMO for the Highest Occupied Molecular Orbital and LUMO for the Lowest Unoccupied Molecular Orbital. Generate one cube for each.

  • Once the cubes are generated (they will appear in the list), click the Surface Actions button and select New Surface for each cube.[28]

  • This will render the 3D isosurfaces of the HOMO and LUMO on the molecular structure.[29] The red and green lobes represent different phases of the orbital wavefunction.

Data Analysis and Interpretation

The output of the DFT calculation provides quantitative energy values and qualitative orbital distributions that are crucial for scientific interpretation.

Quantitative Data Summary

The energies of the HOMO and LUMO orbitals can be found in the Gaussian output (.log) file. Search for "Alpha Orbital Energies". The highest energy orbital with an occupancy of 1.0 is the HOMO, and the lowest energy orbital with an occupancy of 0.0 is the LUMO.

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy (EHOMO) Value from .log fileValue x 27.2114
LUMO Energy (ELUMO) Value from .log fileValue x 27.2114
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO(ELUMO - EHOMO) x 27.2114
Interpretation of Frontier Molecular Orbitals
  • HOMO Energy (EHOMO): This value relates to the molecule's ability to donate an electron. A higher (less negative) HOMO energy indicates a better electron donor.[4] In drug design, HOMO energies in the range of -5.5 to -6.2 eV are often associated with good electron-donating ability for binding interactions.[30]

  • LUMO Energy (ELUMO): This value relates to the molecule's ability to accept an electron. A lower (more negative) LUMO energy suggests a better electron acceptor.[4] For drug-target interactions, LUMO energies between -2.5 to -0.5 eV are considered ideal for electron acceptance.[30]

  • HOMO-LUMO Gap (ΔE): The energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5][31][32]

    • A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5]

    • A small gap suggests the molecule is more reactive and can be more easily polarized.[31] This is often desirable in organic electronics for facilitating charge transfer.

  • Orbital Distribution: The visual plot of the HOMO and LUMO provides invaluable insight.

    • The HOMO surface shows the regions of the molecule from which an electron is most likely to be donated. This often corresponds to electron-rich areas and indicates likely sites for electrophilic attack.[4]

    • The LUMO surface highlights the regions where an accepted electron would most likely reside, indicating probable sites for nucleophilic attack.[4] For (9-Benzyl-9H-carbazol-3-YL)methanol, one would typically expect the HOMO to be delocalized across the electron-rich carbazole ring system, while the LUMO distribution would depend on the specific electronic influences of the benzyl and methanol substituents.

Conclusion

This guide has outlined a robust and scientifically validated protocol for the theoretical calculation of molecular orbitals for (9-Benzyl-9H-carbazol-3-YL)methanol using Density Functional Theory. By following this workflow—from careful selection of the functional and basis set to rigorous geometry optimization and final orbital visualization—researchers can derive meaningful, predictive insights into the electronic structure of this and related carbazole derivatives. The resulting data on HOMO-LUMO energies and their spatial distributions are fundamental to rational drug design, the development of novel organic semiconductors, and the broader field of materials science.

References

  • ResearchGate. (n.d.). Visualization of HOMO and LUMO orbitals calculated for the examined molecules. Retrieved from [Link]

  • MateriApps. (2021, March 5). GaussView – An official Gaussian-series payware for molecular visualization. Retrieved from [Link]

  • MAVENs. (2025, June 1). Hohenberg-Kohn Theorem. Retrieved from [Link]

  • MAVENs. (2025, June 1). Kohn-Sham Equations. Retrieved from [Link]

  • Computational Chemistry from Laptop to HPC. (n.d.). Hohenberg–Kohn theorems. Retrieved from [Link]

  • Fiveable. (2025, August 15). 7.1 Hohenberg-Kohn theorems and Kohn-Sham approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Kohn–Sham equations. Retrieved from [Link]

  • Gaussian, Inc. (2018, October 25). Using GaussView 6. Retrieved from [Link]

  • University of Regensburg. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]

  • Hulinks. (n.d.). GaussView. Retrieved from [Link]

  • AIP Publishing. (2016, October 5). Perspective: Kohn-Sham density functional theory descending a staircase. Retrieved from [Link]

  • Journal of Chemical Theory and Computation. (2016, January 5). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 An Introduction to Density Functional Theory (DFT) and Derivatives. Retrieved from [Link]

  • PMC. (2023, March 30). The Structure of Density-Potential Mapping. Part I: Standard Density-Functional Theory. Retrieved from [Link]

  • Gaussian, Inc. (2022, August 30). Density Functional (DFT) Methods. Retrieved from [Link]

  • Q-Chem. (n.d.). 5.2 Kohn-Sham Density Functional Theory. Retrieved from [Link]

  • Gaussian, Inc. (2019, October 14). Gaussian 16. Retrieved from [Link]

  • HPC Systems. (n.d.). GaussView. Retrieved from [Link]

  • ACS Publications. (2018, October 1). Geometry Optimizations in a Subsystem Density Functional Theory Formalism: A Benchmark Study. Retrieved from [Link]

  • Chemist Wizards. (2026). Gaussian Software Free Download & System Requirements 2026. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]

  • Gaussian, Inc. (2017, July 5). About Gaussian 16. Retrieved from [Link]

  • ResearchGate. (2014, July 8). How do I choose the best exchange correlation functional for running a DFT calculation? Retrieved from [Link]

  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]

  • MDPI. (2022, November 25). Testing of Exchange-Correlation Functionals of DFT for a Reliable Description of the Electron Density Distribution in Organic Molecules. Retrieved from [Link]

  • Southeast University. (n.d.). Lecture on First-principles Computation (6): Kohn-Sham Density Functional Theory. Retrieved from [Link]

  • Skidmore College. (2016, June 6). How to Visualize Molecular Orbitals on GaussView. Retrieved from [Link]

  • RSC Publishing. (2021, October 29). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Retrieved from [Link]

  • YouTube. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]

  • PubMed. (2022, November 25). Testing of Exchange-Correlation Functionals of DFT for a Reliable Description of the Electron Density Distribution in Organic Molecules. Retrieved from [Link]

  • Shoubhik R Maiti. (2020, October 27). Introduction to computational modelling: part 1 (Molecular Orbitals). Retrieved from [Link]

  • MDPI. (2024, April 23). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. Retrieved from [Link]

  • PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Hydrazide-integrated carbazoles: synthesis, computational, anticancer and molecular docking studies. Retrieved from [Link]

  • Rowan. (n.d.). Molecular Orbitals. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • PMC. (2025, November 21). Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Finding the optimal exchange–correlation functional to describe the excited state properties of push–pull organic dyes designed for thermally activated delayed fluorescence. Retrieved from [Link]

  • Hulinks. (n.d.). Gaussian. Retrieved from [Link]

  • ResearchGate. (n.d.). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. Retrieved from [Link]

  • Redalyc. (n.d.). Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2019, July 4). Hydrazide-integrated carbazoles: synthesis, computational, anticancer and molecular docking studies. Retrieved from [Link]

  • MDPI. (2021, April 30). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from [Link]

  • PMC. (2023, February 25). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from [Link]

  • ACS Publications. (2017, February 20). Tuning the HOMO–LUMO Energy Gap of Small Diamondoids Using Inverse Molecular Design. Retrieved from [Link]

  • Frontiers. (2023, January 17). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]

  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

  • International Knowledge Sharing Platform. (2015, December 16). Density functional theory (B3LYP/6-311+G) study of some semicarbazones formation mechanism. Retrieved from [Link]

  • PMC. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol: A Detailed Protocol for Drug Discovery and Materials Science

Introduction Carbazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The introducti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The introduction of a benzyl group at the 9-position and a hydroxymethyl function at the 3-position of the carbazole scaffold yields (9-Benzyl-9H-carbazol-3-YL)methanol, a versatile intermediate for the synthesis of novel therapeutic agents and functional organic materials. This document provides a comprehensive, step-by-step protocol for the synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol, designed for researchers, scientists, and professionals in drug development. The protocol is structured to be a self-validating system, with detailed experimental procedures and characterization data for each intermediate, ensuring reproducibility and reliability.

Synthetic Strategy Overview

The synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol is a three-step process commencing with the commercially available carbazole. The synthetic pathway is outlined below:

Synthesis_Workflow Carbazole Carbazole Step1 Step 1: N-Benzylation Carbazole->Step1 Intermediate1 9-Benzyl-9H-carbazole Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 9-Benzyl-9H-carbazole-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct (9-Benzyl-9H-carbazol-3-YL)methanol Step3->FinalProduct N_Benzylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Carbazole Carbazole-H Carbazolide Carbazolide Anion Carbazole->Carbazolide + NaH NaH NaH H2 H₂ BenzylCl Benzyl-Cl Carbazolide->BenzylCl Sₙ2 Product 9-Benzyl-9H-carbazole BenzylCl->Product NaCl NaCl Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) POCl3->Vilsmeier_Reagent Intermediate1 9-Benzyl-9H-carbazole Iminium_Salt Iminium Salt Intermediate Intermediate1->Iminium_Salt + Vilsmeier Reagent Hydrolysis H₂O (Workup) Iminium_Salt->Hydrolysis Aldehyde 9-Benzyl-9H-carbazole-3-carbaldehyde Hydrolysis->Aldehyde

Sources

Application

reduction of 9-benzyl-9H-carbazole-3-carbaldehyde to (9-Benzyl-9H-carbazol-3-YL)methanol

An Application Guide for the Selective Synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol via Aldehyde Reduction Abstract This comprehensive application note provides a detailed protocol for the chemical reduction of 9-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Selective Synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol via Aldehyde Reduction

Abstract

This comprehensive application note provides a detailed protocol for the chemical reduction of 9-benzyl-9H-carbazole-3-carbaldehyde to its corresponding primary alcohol, (9-Benzyl-9H-carbazol-3-YL)methanol. Carbazole derivatives are of significant interest in the fields of materials science and drug discovery, often serving as key building blocks for organic light-emitting diodes (OLEDs) and pharmacologically active agents.[1][2] The targeted transformation of the aldehyde functional group into a hydroxymethyl group is a critical step in the synthesis of more complex carbazole-based structures. This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and essential troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction and Scientific Background

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[3][4] In the context of complex molecules like 9-benzyl-9H-carbazole-3-carbaldehyde, achieving this reduction with high selectivity is paramount to avoid unwanted side reactions. The starting material is a versatile intermediate, notable for the reactive aldehyde group attached to the fluorescent carbazole core.[1] The product, (9-Benzyl-9H-carbazol-3-YL)methanol, serves as a valuable precursor for further functionalization, such as esterification or conversion to an alkyl halide, enabling the construction of more elaborate molecular architectures.

The chosen reducing agent for this protocol is Sodium Borohydride (NaBH₄). This reagent is selected for its exceptional chemoselectivity and operational simplicity.

Rationale for Selecting Sodium Borohydride (NaBH₄):

  • Mild and Selective: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[5][6] This selectivity is crucial when working with multifunctional molecules.

  • Safety and Handling: Compared to more powerful hydride reagents like Lithium Aluminium Hydride (LiAlH₄), NaBH₄ is significantly safer. It is stable in air and can be used in protic solvents like methanol and ethanol, whereas LiAlH₄ reacts violently with these solvents.[7][8][9]

  • Ease of Workup: Reactions involving NaBH₄ are generally straightforward to work up, often requiring a simple aqueous quench to destroy excess reagent.

Reaction Principle and Mechanism

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[10][11] The reaction can be conceptually broken down into two main stages:

  • Nucleophilic Hydride Addition: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbon atom of the carbonyl group. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate alkoxide intermediate.[11][12]

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) or during an acidic workup step to yield the final primary alcohol product.[5][8]

G Start 9-Benzyl-9H-carbazole-3-carbaldehyde Reagent 1. Sodium Borohydride (NaBH₄) in Methanol (MeOH) 2. Aqueous Workup (e.g., NH₄Cl) Start->Reagent Reduction End (9-Benzyl-9H-carbazol-3-YL)methanol Reagent->End G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir and Monitor by TLC C->D E 5. Quench Reaction (aq. NH₄Cl) D->E F 6. Remove Methanol (Reduced Pressure) E->F G 7. Extract with EtOAc F->G H 8. Wash Organic Layer (Water, Brine) G->H I 9. Dry (Na₂SO₄) & Filter H->I J 10. Concentrate to get Crude Product I->J K 11. Purify by Column Chromatography J->K L 12. Combine Pure Fractions & Evaporate K->L M 13. Obtain Pure Alcohol & Characterize L->M

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Utilizing (9-Benzyl-9H-carbazol-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Carbazole Scaffold in Modern Synthesis Carbazole and its derivatives are privileged heterocyclic motifs, forming the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Carbazole Scaffold in Modern Synthesis

Carbazole and its derivatives are privileged heterocyclic motifs, forming the structural core of a vast array of biologically active compounds, functional organic materials, and pharmaceuticals.[1][2][3][4] Their rigid, planar structure and rich electron density make them excellent candidates for molecular scaffolding in drug design and for charge-transporting materials in optoelectronics.[3][4] The ability to functionalize the carbazole core at various positions is paramount to tuning its properties for specific applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, have emerged as powerful and indispensable tools for the construction of complex carbazole-containing molecules.[1][5][6] These reactions enable the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse chemical space.[7][8][9]

This document provides a comprehensive guide to utilizing (9-Benzyl-9H-carbazol-3-YL)methanol in various cross-coupling reactions. While the benzylic alcohol itself is not a direct participant in cross-coupling, it serves as a versatile synthetic handle for the introduction of functionalities amenable to these transformations. We will explore the necessary derivatization of the methanol group and provide detailed, field-proven protocols for subsequent cross-coupling reactions, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Part 1: Pre-functionalization of (9-Benzyl-9H-carbazol-3-YL)methanol for Cross-Coupling

The hydroxyl group of (9-Benzyl-9H-carbazol-3-YL)methanol is not a suitable leaving group for palladium-catalyzed cross-coupling reactions. Therefore, a preliminary functionalization step is required to convert it into a reactive species, such as a halide, triflate, or boronic ester. The choice of the functional group will depend on the desired cross-coupling reaction.

Conversion to a Halide (Bromide or Iodide)

For participation in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions as the electrophilic partner, the methanol can be converted to a bromide or iodide. A common and effective method for this transformation is the Appel reaction.

Protocol 1: Synthesis of 3-(Bromomethyl)-9-benzyl-9H-carbazole

  • Materials: (9-Benzyl-9H-carbazol-3-YL)methanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (9-Benzyl-9H-carbazol-3-YL)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add CBr₄ (1.5 eq).

    • Slowly add a solution of PPh₃ (1.5 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(bromomethyl)-9-benzyl-9H-carbazole.

Conversion to a Boronic Ester

For participation in Suzuki-Miyaura coupling as the nucleophilic partner, the methanol can be converted to a boronic ester. This typically involves a two-step process: oxidation to the aldehyde followed by borylation.

Protocol 2: Synthesis of 9-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

  • Step A: Oxidation to 9-Benzyl-9H-carbazole-3-carbaldehyde

    • Materials: (9-Benzyl-9H-carbazol-3-YL)methanol, Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

    • Procedure:

      • Dissolve (9-Benzyl-9H-carbazol-3-YL)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

      • Add DMP (1.2 eq) portion-wise at room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

      • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

      • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • The crude aldehyde can often be used in the next step without further purification.

  • Step B: Miyaura Borylation

    • Materials: 9-Benzyl-9H-carbazole-3-carbaldehyde, Bis(pinacolato)diboron (B₂pin₂), [Pd(dppf)Cl₂] or another suitable palladium catalyst, Potassium acetate (KOAc), 1,4-Dioxane.

    • Procedure:

      • To a flask containing the crude 9-Benzyl-9H-carbazole-3-carbaldehyde (1.0 eq), add B₂pin₂ (1.1 eq), [Pd(dppf)Cl₂] (3 mol%), and KOAc (3.0 eq).

      • Evacuate and backfill the flask with an inert gas three times.

      • Add anhydrous 1,4-dioxane and heat the mixture at 80-100 °C for 12-24 hours.

      • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

      • Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the desired boronic ester.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

With the pre-functionalized carbazole derivatives in hand, a variety of cross-coupling reactions can be performed to introduce diverse substituents at the 3-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[1][5][10]

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-9-benzyl-9H-carbazole with an Arylboronic Acid

  • Materials: 3-Bromo-9-benzyl-9H-carbazole (from Protocol 1), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).

  • Procedure:

    • In a reaction vessel, combine 3-bromo-9-benzyl-9H-carbazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent(s).

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Table 1: Typical Suzuki-Miyaura Reaction Conditions for Carbazole Derivatives

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a versatile catalyst, while Pd(dppf)Cl₂ is often more robust and efficient for challenging couplings.[5][10]
Ligand PPh₃, dppfTriphenylphosphine is a standard ligand. Dppf can improve catalyst stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice depends on the substrate and solvent.[5]
Solvent Toluene, 1,4-Dioxane, DMF/H₂OThe solvent system influences the solubility of reagents and the reaction rate. Aprotic polar solvents are common.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X R-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' R'-B(OR)₂ + Base Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' R-R' Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7][11][12]

Protocol 4: Heck Coupling of 3-Bromo-9-benzyl-9H-carbazole with an Alkene

  • Materials: 3-Bromo-9-benzyl-9H-carbazole, Alkene (e.g., styrene, acrylate), Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Ligand (e.g., PPh₃, P(o-tolyl)₃), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, NMP, Acetonitrile).

  • Procedure:

    • To a reaction vessel, add 3-bromo-9-benzyl-9H-carbazole (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent, the alkene (1.2-2.0 eq), and the base (1.5-3.0 eq).

    • Heat the reaction mixture to 80-140 °C for 6-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, concentrate, and purify the product by column chromatography.

Table 2: Typical Heck Reaction Conditions for Carbazole Derivatives

ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective precursor.[7]
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are essential for stabilizing the palladium catalyst and promoting the reaction.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to neutralize the HX generated during the reaction.[7]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 80-140 °CThe reaction often requires elevated temperatures to proceed at a reasonable rate.

Diagram 2: Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X R-X Alkene Insertion Alkene Insertion R-Pd(II)-X->Alkene Insertion CH₂=CH₂ R-CH₂-CH₂-Pd(II)-X R-CH₂-CH₂-Pd(II)-X Alkene Insertion->R-CH₂-CH₂-Pd(II)-X Beta-Hydride Elimination β-Hydride Elimination R-CH₂-CH₂-Pd(II)-X->Beta-Hydride Elimination R-CH=CH₂ R-CH=CH₂ Beta-Hydride Elimination->R-CH=CH₂ H-Pd(II)-X H-Pd(II)-X Beta-Hydride Elimination->H-Pd(II)-X Reductive Elimination Reductive Elimination H-Pd(II)-X->Reductive Elimination Base Reductive Elimination->Pd(0)L_n Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X R-X Amine Coordination Amine Coordination R-Pd(II)-X->Amine Coordination R'NH₂ R-Pd(II)-(NHR')-X [R-Pd(II)-(NHR')-X] Amine Coordination->R-Pd(II)-(NHR')-X Deprotonation Deprotonation R-Pd(II)-(NHR')-X->Deprotonation Base R-Pd(II)-NR' R-Pd(II)-NR' Deprotonation->R-Pd(II)-NR' Reductive Elimination Reductive Elimination R-Pd(II)-NR'->Reductive Elimination Reductive Elimination->Pd(0)L_n R-NHR' R-NHR' Reductive Elimination->R-NHR'

Sources

Application

Application Note: (9-Benzyl-9H-carbazol-3-YL)methanol in Drug Discovery and Intermediate Synthesis

Executive Summary In contemporary medicinal chemistry, (9-Benzyl-9H-carbazol-3-YL)methanol (CAS: 481695-70-9) has emerged as a highly privileged pharmaceutical intermediate[1]. The carbazole core provides a rigid, electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, (9-Benzyl-9H-carbazol-3-YL)methanol (CAS: 481695-70-9) has emerged as a highly privileged pharmaceutical intermediate[1]. The carbazole core provides a rigid, electron-rich, planar aromatic system that is adept at intercalating with DNA or occupying deep hydrophobic enzyme pockets[2]. The strategic addition of the N-benzyl group significantly enhances the molecule's lipophilicity—a critical parameter for crossing the blood-brain barrier (BBB) in neuroactive drug design[3]. Furthermore, the C3-methanol moiety serves as a versatile synthetic handle, allowing for divergent functionalization into complex therapeutics, including neuroprotective histone deacetylase (HDAC) inhibitors[4] and potent antimicrobial agents[5].

Physicochemical and Pharmacokinetic Profile

Understanding the baseline properties of the intermediate is crucial for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs).

Table 1: Quantitative Profiling of (9-Benzyl-9H-carbazol-3-YL)methanol [1]

PropertyValueImplication for Drug Design
Molecular Formula C₂₀H₁₇NOOptimal starting mass for small-molecule synthesis.
Molecular Weight 287.36 g/mol Leaves ~200 Da for linker/warhead addition (Lipinski's Rule of 5).
LogP (Computed) ~4.5High lipophilicity; favorable for CNS targeting and BBB penetration.
Topological Polar Surface Area 25.2 ŲExcellent passive membrane permeability.
H-Bond Donors / Acceptors 1 / 1Minimal polar surface area; allows targeted functionalization at the -OH group.

Strategic Utility in Drug Discovery

Neuroprotective HDAC Inhibitors

The carbazole core acts as an ideal surface recognition "cap" group for HDAC enzymes. By extending an aliphatic linker from the C3 position and terminating it with a zinc-binding group (ZBG) such as a hydroxamic acid, researchers have successfully synthesized analogs of Vorinostat and Tubastatin-A[3]. These compounds exhibit potent in vitro and in vivo neuroactive functions, offering strong therapeutic potential for neurodegenerative and neurodevelopmental disorders like Huntington's disease, Friedreich's ataxia, and Rett syndrome[4].

Next-Generation Antimicrobial Agents

The rising threat of multidrug-resistant (MDR) bacterial and fungal strains necessitates novel structural scaffolds. By oxidizing the C3-methanol group to an aldehyde and subsequently condensing it with aminoguanidines or dihydrotriazines, scientists have developed agents with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains[6]. Crucially, these derivatives maintain low cytotoxicity against normal human cell lines (e.g., L-02), yielding a highly favorable selectivity index[6].

Mechanistic Pathway

Pathway A (9-Benzyl-9H-carbazol-3-YL)methanol (Core Scaffold) B Mild Oxidation (MnO2, DCM) A->B Pathway 1 F Activation / Homologation (Linker Attachment) A->F Pathway 2 C 9-Benzyl-9H-carbazole-3-carbaldehyde (Electrophilic Hub) B->C D Condensation (Aminoguanidines) C->D E Antimicrobial Agents (Schiff Bases/Triazines) D->E Target: DHFR / Bacteria G ZBG Addition (Hydroxamic Acid) F->G H HDAC Inhibitors (Neuroprotective) G->H Target: Zinc Pocket

Fig 1: Divergent synthetic pathways of the carbazole intermediate toward distinct therapeutic targets.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust methodology requires built-in validation. The following protocols detail the divergent synthesis from the primary alcohol intermediate, explaining the chemical causality behind each step.

Protocol A: Controlled Oxidation to 9-Benzyl-9H-carbazole-3-carbaldehyde

Causality: The primary alcohol must be oxidized to an aldehyde to serve as an electrophilic hub for downstream Schiff base chemistry[5]. Mild oxidation using activated Manganese(IV) oxide (MnO₂) is strictly preferred over aggressive reagents (e.g., KMnO₄ or Jones reagent) to prevent over-oxidation to the carboxylic acid and to protect the electron-rich carbazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (9-Benzyl-9H-carbazol-3-YL)methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Reagent Addition: Add 10.0 eq of activated MnO₂ in a single portion.

    • Mechanistic Note: MnO₂ oxidation is a surface-dependent heterogeneous reaction; a massive stoichiometric excess is required to ensure complete conversion within a practical timeframe.

  • Reaction: Stir the dark suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

  • In-Process Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The product aldehyde will appear as a distinct, less polar spot (higher Rf) that is highly UV-active under 254 nm light.

  • Workup: Filter the reaction mixture through a compacted pad of Celite to remove manganese waste. Wash the filter cake thoroughly with excess DCM until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Analytical Validation: ¹H NMR (CDCl₃) must show the complete disappearance of the -CH₂OH signals and the emergence of a sharp aldehyde singlet at ~10.0 ppm.

Protocol B: Synthesis of Antimicrobial Hydrazone Derivatives

Causality: The newly formed electrophilic aldehyde carbon is highly susceptible to nucleophilic attack by the terminal amine of aminoguanidine hydrochloride. The reaction is acid-catalyzed to enhance the electrophilicity of the carbonyl carbon[5].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of 9-Benzyl-9H-carbazole-3-carbaldehyde and 1.2 eq of aminoguanidine hydrochloride in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops per mmol).

    • Mechanistic Note: The weak acid protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack without fully protonating (and thus deactivating) the aminoguanidine nucleophile.

  • Reaction: Reflux the mixture (78 °C) for 4–6 hours.

  • In-Process Self-Validation: The formation of the Schiff base often results in the precipitation of the product directly from the hot ethanol solution due to decreased solubility.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate under vacuum, and wash sequentially with cold ethanol and diethyl ether.

  • Analytical Validation: Confirm product formation via ¹H NMR (DMSO-d₆). The disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a characteristic imine proton (-CH=N-) singlet at ~8.6–8.7 ppm confirms successful condensation[5].

Biological Evaluation Workflow

Once the derivatives are synthesized, they must pass through a rigorous, high-throughput screening pipeline to identify lead compounds.

Workflow S1 Compound Library Synthesis S2 In Vitro Screening (MIC / HDAC IC50) S1->S2 S3 Cytotoxicity Profiling (SGC-7901 / L-02) S2->S3 S4 Hit to Lead Optimization S3->S4 High Selectivity S5 In Vivo Models (Neuro/Infection) S4->S5 Efficacy Validation

Fig 2: High-throughput biological evaluation workflow for carbazole-derived drug candidates.

Conclusion

The structural versatility of (9-Benzyl-9H-carbazol-3-YL)methanol cements its status as a cornerstone intermediate in contemporary drug discovery. Its unique physicochemical properties—combining a rigid, electron-rich aromatic core with a highly tunable primary alcohol—enable the divergent synthesis of both neuroprotective HDAC inhibitors and potent antimicrobial agents. By adhering to self-validating synthetic protocols, researchers can efficiently leverage this privileged scaffold to accelerate the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (PubChem) . (9-Benzyl-9H-carbazol-3-YL)methanol | CID 57610538.

  • ACS Omega . Crafting Carbazole-Based Vorinostat and Tubastatin-A-like Histone Deacetylase (HDAC) Inhibitors with Potent in Vitro and in Vivo Neuroactive Functions.

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) . Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.

  • Ningbo Inno Pharmchem . Carbazole-Based Compounds: Essential Intermediates for Pharmaceutical and Material Innovation.

Sources

Method

Application Note: Divergent Functionalization of the Hydroxymethyl Group in (9-Benzyl-9H-carbazol-3-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The carbazole scaffold is a privileged structure in both medicinal chemistry and organic materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The carbazole scaffold is a privileged structure in both medicinal chemistry and organic materials science, frequently appearing in bioactive alkaloids, antimicrobial agents, and optoelectronic materials[1]. Specifically, (9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9) serves as a highly versatile synthetic building block[2].

The presence of the primary benzylic alcohol (-CH₂OH) at the C-3 position provides a strategic handle for late-stage diversification. Because the carbazole core is electron-rich and sensitive to harsh, strongly acidic oxidative conditions, functionalization of the hydroxymethyl group requires mild, highly chemoselective protocols. This application note details two field-proven, divergent pathways for functionalizing this moiety: Oxidation to the corresponding carbaldehyde and Halogenation to the alkyl bromide.

Mechanistic Overview & Causality

Pathway A: Mild Oxidation to the Carbaldehyde

Converting the hydroxymethyl group to an aldehyde yields 9-benzyl-9H-carbazole-3-carbaldehyde (CAS: 54117-37-2)[3], a critical intermediate for Wittig olefinations and reductive aminations.

  • The "Why" behind the chemistry: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ risk over-oxidizing the primary alcohol to a carboxylic acid and can degrade the electron-rich carbazole ring. Dess-Martin Periodinane (DMP) is selected because it operates under exceptionally mild, neutral conditions at room temperature, halting oxidation strictly at the aldehyde stage[4][5].

Pathway B: Halogenation via the Appel Reaction

Converting the alcohol to 3-(bromomethyl)-9-benzyl-9H-carbazole primes the molecule for S_N2 displacement reactions (e.g., forming ethers, thioethers, or azides).

  • The "Why" behind the chemistry: Using hydrobromic acid (HBr) to form the alkyl halide can lead to unwanted electrophilic aromatic substitution or cleavage of the N-benzyl group. The Appel reaction (CBr₄/PPh₃) is chosen because it activates the alcohol via a phosphonium intermediate, allowing for a clean, neutral S_N2 inversion that is highly tolerant of the carbazole core[6].

Workflow Visualization

G Start (9-Benzyl-9H-carbazol-3-yl)methanol (Primary Benzylic Alcohol) Aldehyde 9-Benzyl-9H-carbazole-3-carbaldehyde (Aldehyde Intermediate) Start->Aldehyde DMP, CH₂Cl₂, 0 °C to RT (Oxidation) Halide 3-(Bromomethyl)-9-benzyl-9H-carbazole (Alkyl Bromide Intermediate) Start->Halide CBr₄, PPh₃, CH₂Cl₂, 0 °C (Appel Reaction) Amine Reductive Amination (Bioactive Amines) Aldehyde->Amine Wittig Wittig Olefination (Extended Conjugation) Aldehyde->Wittig SN2 SN2 Displacement (Ethers, Thioethers, Azides) Halide->SN2

Figure 1: Divergent functionalization pathways of (9-Benzyl-9H-carbazol-3-yl)methanol.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde

Objective: Chemoselective oxidation of the primary alcohol to an aldehyde.

Materials:

  • (9-Benzyl-9H-carbazol-3-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃ (1:1 v/v)

Step-by-Step Procedure:

  • Initiation: Dissolve (9-Benzyl-9H-carbazol-3-yl)methanol in anhydrous CH₂Cl₂ (approx. 0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add DMP (1.2 eq) portion-wise over 5 minutes. Causality: Gradual addition prevents rapid exothermic spikes, ensuring chemoselectivity[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The aldehyde product will appear as a distinct, less polar spot under UV light (254 nm).

  • Quenching (Critical Step): Once the starting material is consumed, dilute the mixture with diethyl ether and add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer is clear. Causality: The thiosulfate reduces unreacted DMP and its iodinane byproducts into water-soluble, non-oxidizing species, preventing downstream contamination[5].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Synthesis of 3-(Bromomethyl)-9-benzyl-9H-carbazole

Objective: Conversion of the hydroxymethyl group to a benzylic bromide via the Appel reaction.

Materials:

  • (9-Benzyl-9H-carbazol-3-yl)methanol (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Initiation: Dissolve the starting alcohol and CBr₄ in anhydrous CH₂Cl₂ under argon. Cool the solution to 0 °C.

  • Activation: Add PPh₃ (1.2 eq) in small portions. Causality: PPh₃ reacts with CBr₄ to form the active bromophosphonium ion. This step is exothermic; maintaining 0 °C prevents the formation of unwanted side products[6].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour. The reaction turns slightly yellow as the phosphonium intermediate forms and reacts.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether/hexane (1:4), stir, and filter through a pad of Celite.

  • Isolation: Concentrate the filtrate to yield the benzylic bromide. Due to the high reactivity of benzylic bromides, it is recommended to use this intermediate immediately in subsequent S_N2 reactions to avoid dimerization or hydrolysis.

Quantitative Data Summary

The following table summarizes the key metrics and downstream utility of the two functionalization pathways.

TransformationReagents & ConditionsIntermediate GeneratedTypical YieldKey Downstream Applications
Oxidation DMP (1.2 eq), CH₂Cl₂, 0 °C → RT, 1–2 h9-Benzyl-9H-carbazole-3-carbaldehyde85–92%Reductive amination, Wittig olefination, Knoevenagel condensation
Halogenation CBr₄ (1.2 eq), PPh₃ (1.2 eq), CH₂Cl₂, 0 °C → RT, 2 h3-(Bromomethyl)-9-benzyl-9H-carbazole75–88%S_N2 displacements (azides, amines, thiols), cross-coupling

References

  • PubChem. "(9-Benzyl-9H-carbazol-3-YL)methanol | C20H17NO | CID 57610538". National Center for Biotechnology Information.
  • BLD Pharm. "54117-37-2 | 9-Benzyl-9H-carbazole-3-carbaldehyde". BLD Pharm.
  • Google Patents. "WO2005012291A1 - 3-amino chroman and 2-amino tetralin derivatives". Google Patents.
  • ACS Publications. "Bromomethylthioindole Inspired Carbazole Hybrids as Promising Class of Anti-MRSA Agents". ACS Medicinal Chemistry Letters.
  • ResearchGate. "Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions". ResearchGate.
  • ResearchGate. "Boron-Mediated C1-Hydroxylation of Carbazoles Using Benzoyl as the Traceless Directing Group". ResearchGate.

Sources

Application

incorporating (9-Benzyl-9H-carbazol-3-YL)methanol into photoactive polymer chains

Application Note: Advanced Protocols for the Incorporation of (9-Benzyl-9H-carbazol-3-yl)methanol into Photoactive Polymeric Architectures Introduction & Mechanistic Rationale Carbazole-based polymers are foundational ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Incorporation of (9-Benzyl-9H-carbazol-3-yl)methanol into Photoactive Polymeric Architectures

Introduction & Mechanistic Rationale

Carbazole-based polymers are foundational materials in modern optoelectronics, widely utilized for their exceptional hole-transporting capabilities, high charge-carrier mobility, and robust electroluminescent properties[1]. However, traditional poly(N-vinylcarbazole) (PVK) often suffers from aggregation-caused quenching (ACQ) in the solid state due to the planar nature of the carbazole core, which facilitates detrimental excimer formation[1].

To engineer superior photoactive polymers, (9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9) serves as an optimal building block[2]. The strategic placement of the N-benzyl group introduces steric bulk that disrupts tight interchain π-π stacking, thereby preserving high photoluminescence quantum yields (PLQY) in thin films. Simultaneously, the 3-hydroxymethyl group provides a highly reactive primary alcohol handle. This allows for seamless conversion into a polymerizable methacrylate monomer without disrupting the extended π-conjugation of the photoactive carbazole core[2].

This application note details the synthesis of a novel methacrylate monomer, (9-Benzyl-9H-carbazol-3-yl)methyl methacrylate (BCzMA) , and its subsequent controlled polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT)[3]. RAFT is explicitly chosen over conventional free-radical polymerization to ensure a narrow molecular weight distribution (Đ < 1.2), which is critical for achieving reproducible exciton migration lengths and uniform photophysical properties[3].

Synthetic Workflow

Workflow A (9-Benzyl-9H-carbazol-3-yl)methanol (Precursor) B Esterification (Methacryloyl Chloride, TEA, DCM) A->B C BCzMA (Photoactive Monomer) B->C D RAFT Polymerization (AIBN, CPDB, 70°C) C->D E Poly(BCzMA) (Photoactive Polymer) D->E

Figure 1: Synthetic workflow for converting (9-Benzyl-9H-carbazol-3-yl)methanol into a controlled photoactive polymer.

Experimental Protocols

Protocol 1: Synthesis of BCzMA Monomer via Esterification

Objective: Convert the primary alcohol of (9-Benzyl-9H-carbazol-3-yl)methanol into a polymerizable methacrylate ester.

Materials:

  • (9-Benzyl-9H-carbazol-3-yl)methanol (1.0 equiv)[2]

  • Methacryloyl chloride (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Causality: Methacryloyl chloride is highly sensitive to moisture and will rapidly hydrolyze to methacrylic acid in the presence of atmospheric water, drastically reducing yield.

  • Dissolution: Dissolve (9-Benzyl-9H-carbazol-3-yl)methanol in 50 mL of anhydrous DCM. Add TEA and stir for 10 minutes.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent esterification is highly exothermic. Starting at 0 °C prevents localized heating that could trigger the spontaneous, uncontrolled auto-polymerization of the methacryloyl chloride.

  • Reagent Addition: Add methacryloyl chloride dropwise over 30 minutes using a syringe pump. Causality: Slow addition maintains thermal control. TEA acts as an acid scavenger, neutralizing the corrosive HCl byproduct to drive the equilibrium forward and prevent acid-catalyzed degradation of the electron-rich carbazole core.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • In-Process Validation (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is complete when the lower Rf​ spot (alcohol precursor) is entirely consumed, replaced by a higher Rf​ spot (less polar ester). Furthermore, FTIR analysis of an aliquot should confirm the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1720 cm⁻¹).

  • Purification: Wash the organic layer with saturated NaHCO₃ (3x) to remove residual acid, followed by brine. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography.

Protocol 2: RAFT Polymerization of BCzMA

Objective: Synthesize Poly(BCzMA) with a predictable molecular weight and low dispersity[3].

Materials:

  • BCzMA Monomer (100 equiv)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as the Chain Transfer Agent (CTA) (1.0 equiv)

  • Azobisisobutyronitrile (AIBN) as the thermal initiator (0.1 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology & Causality:

  • Reagent Mixing: In a Schlenk tube, dissolve BCzMA, CPDB, and AIBN in anhydrous toluene. The [M]:[CTA]:[I] ratio of 100:1:0.1 is carefully selected to target a degree of polymerization (DP) of ~100 while maintaining a high CTA-to-initiator ratio to minimize dead polymer chains[3].

  • Degassing (Critical Step): Subject the mixture to four consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent diradical. If not rigorously removed, it will scavenge the propagating carbon-centered radicals, prematurely terminating the polymerization and broadening the molecular weight distribution.

  • Polymerization: Backfill the Schlenk tube with argon, seal it, and immerse it in a pre-heated oil bath at 70 °C for 24 hours. Causality: 70 °C provides the optimal half-life for AIBN decomposition (~5 hours) to ensure a steady, low concentration of primary radicals, which is essential for the RAFT equilibrium.

  • Termination & Precipitation: Quench the reaction by exposing it to air and rapidly cooling it in liquid nitrogen. Dilute with minimal THF and precipitate dropwise into cold methanol.

  • In-Process Validation (Self-Validation): Analyze the purified polymer via Gel Permeation Chromatography (GPC). A monomodal peak with a dispersity (Đ) < 1.2 validates the living/controlled nature of the RAFT process.

Quantitative Data & Characterization

To benchmark the success of the synthesis, the resulting Poly(BCzMA) must be evaluated against standard optoelectronic parameters. Table 1 summarizes the expected quantitative data for a successfully executed protocol.

Table 1: Expected Characterization Data for Poly(BCzMA)

ParameterAnalytical MethodExpected ResultMechanistic Significance
Molecular Weight ( Mn​ ) GPC (THF eluent, PS standards)15,000 - 25,000 g/mol Dictates polymer chain entanglement, film-forming properties, and exciton diffusion length.
Dispersity (Đ) GPC (THF eluent)< 1.20Confirms the controlled RAFT mechanism; ensures uniform photophysics across the bulk material[3].
Optical Bandgap ( Eg​ ) UV-Vis Spectroscopy (Solid Film)~ 3.0 eVDetermines the energy required for the π-π* excitation of the carbazole core[1].
PL Quantum Yield (PLQY) Integrating Sphere (Solid Film)30 - 45%Indicates the efficiency of radiative recombination versus non-radiative decay pathways.

Photophysical Signaling & Hole Transport Mechanism

Upon successful incorporation into the polymer chain, the 9-benzylcarbazole pendants act as discrete optoelectronic nodes. When integrated into a device (e.g., an OLED or photorefractive cell), the polymer operates via a highly specific energy and charge transfer pathway.

Mechanism Photon Incident Photon / Voltage Bias Excitation Carbazole π-π* Excitation (Singlet Exciton Formation) Photon->Excitation Migration Exciton Migration (Along Polymeric Backbone) Excitation->Migration Separation Charge Separation (Electron-Hole Pair Dissociation) Migration->Separation Transport Hole Transport (Hopping Mechanism via Carbazole Cores) Separation->Transport

Figure 2: Mechanism of photoexcitation, charge separation, and hole transport in Poly(BCzMA) chains.

Mechanistic Insight: The hole-transporting nature of the polymer relies on the spatial proximity of the pendant carbazole rings. Following exciton dissociation, holes "hop" between adjacent electron-rich carbazole moieties[1]. Because RAFT polymerization provides a uniform chain length and architecture, the inter-nodal distance remains consistent, significantly reducing charge trapping and enhancing overall carrier mobility.

References

  • National Center for Biotechnology Information. "(9-Benzyl-9H-carbazol-3-YL)methanol | C20H17NO | CID 57610538 - PubChem." PubChem,
  • Keyanpour-Rad, M., et al. "Some Photophysical Properties of Five New Carbazole-Containing Methacrylate Polymers." Macromolecules, American Chemical Society,
  • Liu, Y., et al.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in (9-Benzyl-9H-carbazol-3-YL)methanol synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and procedural challenges encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and procedural challenges encountered during the three-step synthesis of (9-Benzyl-9H-carbazol-3-yl)methanol .

This guide moves beyond basic recipes, focusing on the chemical causality behind yield losses—specifically addressing N-alkylation inefficiencies, regioselectivity in formylation, and the notoriously problematic deformylation side-reactions during reduction.

Synthesis Workflow & Troubleshooting Logic

SynthesisTroubleshooting Start Yield Optimization: (9-Benzyl-9H-carbazol-3-yl)methanol Step1 Step 1: N-Benzylation (Carbazole + Benzyl Bromide) Start->Step1 Step2 Step 2: Formylation (Vilsmeier-Haack) Step1->Step2 Issue1 Issue: Incomplete Conversion or Emulsion Formation Step1->Issue1 Step3 Step 3: Reduction (Aldehyde to Alcohol) Step2->Step3 Issue2 Issue: Tar Formation & Poor Regioselectivity Step2->Issue2 Issue3 Issue: Deformylation (Loss of Carbonyl) Step3->Issue3 Fix1 Fix: Use KOH/DMSO or NaH/DMF. Ensure vigorous stirring. Issue1->Fix1 Fix2 Fix: Form Vilsmeier complex at 0°C. React strictly at 60-80°C. Issue2->Fix2 Fix3 Fix: DO NOT REFLUX. React at 0°C to RT only. Issue3->Fix3

Fig 1. Diagnostic workflow for optimizing the three-step synthesis of (9-Benzyl-9H-carbazol-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Step 1 (N-Benzylation) yield is stalling around 60%. How can I drive this to completion?

The Causality: The NH proton of carbazole is only weakly acidic (pKa ~19.9). Using weak bases (like K₂CO₃) in non-polar solvents fails to generate a sufficient concentration of the reactive carbazolide anion. The Solution: Switch to a stronger base/solvent pairing. Using powdered KOH in DMSO or Sodium Hydride (NaH) in anhydrous DMF ensures complete deprotonation [1]. If using a biphasic system (e.g., NaOH/water and DCM), you must use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). Validation Check: The reaction mixture should transition from a clear solution to a distinct cloudy suspension (carbazolide salt) before the addition of benzyl bromide.

Q2: During the Vilsmeier-Haack formylation (Step 2), I am getting a black, tarry mixture and low yields of 9-benzyl-9H-carbazole-3-carbaldehyde. What went wrong?

The Causality: The Vilsmeier reagent (chloromethyleneiminium ion), formed by reacting POCl₃ with DMF, is highly electrophilic and thermally unstable. If POCl₃ is added to DMF at room temperature or higher, the reagent decomposes rapidly, leading to polymerization and tar formation. Furthermore, the electron-rich nature of the N-alkylated carbazole directs electrophilic aromatic substitution primarily to the 3-position (and 6-position if pushed too hard) [2]. The Solution: Temperature control is non-negotiable.

  • Form the Vilsmeier complex strictly at 0 °C under argon.

  • Add the 9-benzylcarbazole slowly.

  • Heat the reaction to 60–80 °C for 5-12 hours. Exceeding 90 °C promotes di-formylation and degradation. Validation Check: Upon quenching the reaction with aqueous sodium acetate (NaOAc), a distinct color change and precipitation of the aldehyde should occur. The NaOAc buffers the hydrolysis of the iminium intermediate, preventing highly acidic conditions that degrade the product.

Q3: I am trying to reduce 9-benzyl-9H-carbazole-3-carbaldehyde using NaBH₄ in methanol under reflux, but my mass spec shows I am recovering pure 9-benzylcarbazole. Where did the formyl group go?

The Causality: This is a classic, yet rarely documented, pitfall in carbazole chemistry. Refluxing carbazole-3-carbaldehyde derivatives with NaBH₄ in methanol leads to deformylation rather than reduction [3]. The electron-donating nature of the carbazole nitrogen stabilizes a transition state where the intermediate borate complex undergoes an intramolecular 1,4-addition-type cleavage. The C-C bond breaks, releasing the formyl group (likely as trimethyl borate and methoxide) and leaving the unsubstituted carbazole core. The Solution: Do not reflux. NaBH₄ is highly active. The reduction must be carried out at 0 °C warming to room temperature for no more than 1–2 hours [4]. Using a co-solvent system of THF/Methanol (1:1) improves the solubility of the bulky carbazole intermediate while providing the protic environment needed for the hydride transfer.

Quantitative Optimization Matrix

Use the following table to benchmark your reaction parameters against field-validated standards.

Synthesis StepTarget IntermediateOptimal Reagents & SolventCritical Temperature ProfileExpected Yield
1. N-Alkylation 9-Benzyl-9H-carbazoleBenzyl bromide (1.2 eq), KOH (2.0 eq), DMSORT → 60 °C (4 hours)85 - 95%
2. Formylation 9-Benzyl-9H-carbazole-3-carbaldehydePOCl₃ (1.5 eq), DMF (excess), DCE0 °C (addition) → 80 °C (8 h)70 - 85%
3. Reduction (9-Benzyl-9H-carbazol-3-yl)methanolNaBH₄ (2.0 eq), THF/MeOH (1:1)0 °C → RT (1.5 hours)80 - 90%

Standardized Experimental Protocols

Protocol A: Synthesis of 9-Benzyl-9H-carbazole
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve carbazole (1.0 eq, 50 mmol) in 100 mL of anhydrous DMSO.

  • Deprotonation: Add freshly powdered KOH (2.0 eq, 100 mmol) in portions. Stir at room temperature for 30 minutes until a slight color change indicates anion formation.

  • Alkylation: Dropwise, add benzyl bromide (1.2 eq, 60 mmol) over 15 minutes. Caution: Benzyl bromide is a potent lachrymator.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to room temperature and pour the mixture into 300 mL of ice-cold deionized water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the product [1].

Protocol B: Vilsmeier-Haack Formylation
  • Complex Formation: In a dry 100 mL two-neck flask under argon, cool anhydrous DMF (10 mL) to 0 °C. Add freshly distilled POCl₃ (1.5 eq, 75 mmol) dropwise over 20 minutes. Stir at 0 °C for 30 minutes to form the Vilsmeier salt.

  • Addition: Dissolve 9-benzyl-9H-carbazole (1.0 eq, 50 mmol) in 20 mL of 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Heating: Remove the ice bath and heat the reaction to 80 °C for 8 hours [2].

  • Hydrolysis: Cool the mixture to room temperature and pour it slowly into 200 mL of a saturated aqueous Sodium Acetate (NaOAc) solution. Stir vigorously for 2 hours to fully hydrolyze the iminium salt. Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Reduction to (9-Benzyl-9H-carbazol-3-yl)methanol
  • Preparation: Dissolve 9-benzyl-9H-carbazole-3-carbaldehyde (1.0 eq, 20 mmol) in 40 mL of a 1:1 mixture of anhydrous THF and Methanol.

  • Reduction: Cool the flask to 0 °C using an ice bath. Slowly add NaBH₄ (2.0 eq, 40 mmol) in small portions to manage hydrogen gas evolution [4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Crucial: Do not apply heat.

  • Quenching: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the target alcohol.

References

  • Al-Zoubi, W., et al. "Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ResearchGate Community. "Reduction of 9H-carbazole-3-carbaldhyde?" ResearchGate Q&A Forum. Available at:[Link]

  • Xu, Y., et al. "Unusual Fluorescence Enhancement of a Novel Carbazolyldiacetylene Bound to Gold Nanoparticles." Langmuir, ACS Publications. Available at:[Link]

Optimization

optimizing NaBH4 reduction conditions for (9-Benzyl-9H-carbazol-3-YL)methanol

Welcome to the Technical Support Center for the synthesis and optimization of carbazole derivatives. This guide is specifically engineered for researchers and process chemists optimizing the sodium borohydride (NaBH₄) re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of carbazole derivatives. This guide is specifically engineered for researchers and process chemists optimizing the sodium borohydride (NaBH₄) reduction of 9-benzyl-9H-carbazole-3-carbaldehyde to yield (9-Benzyl-9H-carbazol-3-yl)methanol.

This transformation is a critical step in developing downstream anti-inflammatory and antiplatelet agents[1]. Below, you will find mechanistic insights, optimized protocols, and a troubleshooting FAQ designed to solve common synthetic bottlenecks.

Mechanistic Rationale & Solvent Selection

A common misconception in carbonyl reduction is that NaBH₄ operates via a simple four-membered transition state. However, kinetic studies demonstrate that hydrogen-bonding activation from a protic solvent is strictly required; the reaction will fail in strictly aprotic environments like pure tetrahydrofuran (THF)[2].

Conversely, 9-benzyl-9H-carbazole-3-carbaldehyde is a highly lipophilic crystalline solid[3],[4]. Relying solely on a protic solvent like methanol (MeOH) often leads to the substrate crashing out of solution at 0 °C, stalling the reaction.

The Solution: A binary solvent system (THF:MeOH in a 3:1 ratio). THF ensures complete solvation of the bulky carbazole framework, while MeOH provides the necessary protic activation for the hydride transfer[2],[5].

Mechanism A 9-Benzyl-9H-carbazole- 3-carbaldehyde B NaBH4 / MeOH (Hydride Transfer) A->B Activation C Borate Alkoxide Intermediate B->C Reduction D Aqueous Workup (Hydrolysis) C->D Quench E (9-Benzyl-9H-carbazol- 3-yl)methanol D->E Isolation

Fig 1. Mechanistic workflow for the NaBH4 reduction of 9-benzyl-9H-carbazole-3-carbaldehyde.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields. The data highlights why the binary solvent system is the optimal choice.

Solvent SystemTempNaBH₄ Eq.TimeConversion (TLC)Isolated YieldCausality / Observation
Pure MeOH0 °C to RT1.0 eq2.0 hIncomplete< 50%Poor substrate solubility; starting material crashes out.
Pure THFRT2.0 eq4.0 hTraceN/ALack of protic activation prevents hydride transfer[2].
THF:MeOH (3:1) 0 °C to RT 0.6 eq 1.0 h > 99% 92 - 95% Optimal balance of solubility and protic activation.
DCM:EtOH (4:1)0 °C to RT0.75 eq1.5 h> 95%88 - 90%Viable alternative, but EtOH reacts slower than MeOH.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the optimized THF:MeOH (3:1) system. It includes built-in validation checkpoints to ensure scientific integrity at the bench.

Step 1: Substrate Solvation

  • Charge a flame-dried round-bottom flask with 9-benzyl-9H-carbazole-3-carbaldehyde (1.0 equiv) and a magnetic stir bar.

  • Dissolve the solid in anhydrous THF (approx. 0.2 M concentration). Ensure complete dissolution.

  • Add anhydrous Methanol (1/3 the volume of THF).

Step 2: Temperature Control & Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes the competitive exothermic reaction between NaBH₄ and MeOH, preserving the active hydride species.

  • Add NaBH₄ (0.6 equiv) portion-wise over 5 minutes. Note: While theoretically only 0.25 equiv is needed, 0.6 equiv compensates for mild solvent-induced hydride loss.

  • Stir at 0 °C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25 °C) for 45 minutes.

Step 3: Validation Checkpoint (TLC Analysis)

  • Perform TLC using a Hexanes:EtOAc (7:3) solvent system.

  • Self-Validation: The starting aldehyde (Rf ~0.6) will stain bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) due to the free carbonyl. The product alcohol (Rf ~0.3) will not stain with 2,4-DNP, but will be strongly UV-active and stain dark blue/brown with Ceric Ammonium Molybdate (CAM). If any orange 2,4-DNP stain remains, the reaction is incomplete.

Step 4: Quenching and Hydrolysis

  • Re-cool the flask to 0 °C.

  • Slowly add saturated aqueous NH₄Cl to quench unreacted NaBH₄ and hydrolyze the borate alkoxide intermediate[2]. Stir vigorously for 15 minutes. Causality: Vigorous stirring ensures the complete breakdown of the B-O bonds, preventing product loss in the aqueous phase.

Step 5: Extraction and Isolation

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (9-Benzyl-9H-carbazol-3-yl)methanol as a white to off-white solid.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue Detected in Reduction Workflow Incomplete Incomplete Conversion (TLC) Start->Incomplete Emulsion Emulsion During Extraction Start->Emulsion LowYield Low Yield / Side Products Start->LowYield Action1 Check NaBH4 Quality & Spike 0.25 eq Incomplete->Action1 Action2 Add Brine / Filter Through Celite Emulsion->Action2 Action3 Control Temp (0 °C) & Avoid Acidic Quench LowYield->Action3

Fig 2. Troubleshooting logic tree for common issues in NaBH4 reduction workflows.

Q: My reaction stalled at 70% conversion. Should I apply heat? A: No. Heating will rapidly accelerate the decomposition of NaBH₄ in methanol, completely depleting your reducing agent. Stalled reactions are usually caused by degraded NaBH₄ (which absorbs atmospheric moisture) or excessive hydride consumption by the solvent. Re-cool the reaction to 0 °C and spike it with an additional 0.25 equivalents of fresh NaBH₄.

Q: I am seeing a highly polar baseline spot on my TLC after workup. What is it? A: This is likely the unhydrolyzed borate ester intermediate (B(O-CHR₂)₄⁻). NaBH₄ reductions proceed in two stages: alkoxide formation followed by hydrolysis[2]. If your workup is too gentle (e.g., quenching with plain water instead of NH₄Cl), the boron-oxygen complex may not fully break down. Ensure you stir the biphasic quench mixture vigorously for at least 15-30 minutes.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ to force the reaction to completion? A: It is not recommended. While LiAlH₄ is a powerful reducing agent, it is unnecessarily harsh and requires strictly anhydrous, aprotic conditions[5]. NaBH₄ is highly chemoselective for aldehydes and ketones[5] and is perfectly sufficient for this transformation without risking degradation of the carbazole core.

Q: Why does my isolated (9-Benzyl-9H-carbazol-3-yl)methanol have a slight yellow tint? A: Pure carbazole derivatives typically present as white or off-white powders[3]. A yellow tint usually indicates trace oxidation of the carbazole nitrogen or residual starting material. Passing the crude mixture through a short silica gel plug using Hexanes:EtOAc will remove these trace chromophores.

Sources

Troubleshooting

optimizing photoluminescence quantum yield in (9-Benzyl-9H-carbazol-3-YL)methanol derivatives

Welcome to the Technical Support Center for Photophysical Optimization. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot and maxim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photophysical Optimization. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot and maximize the photoluminescence quantum yield (PLQY) of (9-Benzyl-9H-carbazol-3-YL)methanol and its derivatives.

Optimizing PLQY requires a precise balance of maximizing the radiative decay rate ( kr​ ) while suppressing non-radiative decay pathways ( knr​ ). The unique structural features of this molecule—the sterically bulky 9-benzyl group and the hydrogen-bonding capable 3-methanol group—present specific photophysical challenges and opportunities.

Diagnostic Workflow: Isolating Non-Radiative Decay

Before diving into specific protocols, use the following self-diagnostic workflow to identify which non-radiative pathway is quenching your derivative's emission.

PLQY_Diagnostics Start Low PLQY in (9-Benzyl-9H- carbazol-3-YL)methanol Check1 Is PLQY low across ALL solvents and states? Start->Check1 Check2 Is PLQY low ONLY in protic/polar solvents? Start->Check2 Check3 Is PLQY low ONLY in the solid state/films? Start->Check3 Path1 Precursor Impurity (Trace quenchers/traps) Check1->Path1 Path2 Hydrogen Bonding via 3-Methanol Group Check2->Path2 Path3 Aggregation-Caused Quenching (ACQ) Check3->Path3 Fix1 Sublime Carbazole Precursor (Verify via HPLC) Path1->Fix1 Fix2 Use Aprotic Solvents or Protect the -OH Group Path2->Fix2 Fix3 Dope into PMMA Host or Increase Steric Bulk Path3->Fix3

Diagnostic workflow for isolating non-radiative decay pathways in carbazole-methanol derivatives.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my batch of (9-Benzyl-9H-carbazol-3-YL)methanol show highly variable PLQY (e.g., jumping from 20% to 60%) across different syntheses? A: This is a well-documented phenomenon rooted in the origin of your starting materials. Trace impurities in commercial carbazole precursors can act as either non-radiative trap states (quenching emission) or, paradoxically, activate efficient radiative transition pathways. Studies have shown that the PLQY of carbazole derivatives can vary drastically—from 16.0% when synthesized from lab-purified carbazole up to 91.1% when specific commercial impurities are present[1]. Causality: Impurities with lower triplet energy levels than the carbazole core facilitate rapid intersystem crossing (ISC), draining the singlet excited state ( S1​ ) and killing fluorescence. Always standardize and profile the purity of your carbazole precursor via HPLC before functionalization.

Q2: How does the 3-methanol substitution affect the radiative decay rate compared to an unsubstituted carbazole? A: The 3-methanol group (-CH₂OH) introduces a high-frequency O-H vibrational oscillator (~3300 cm⁻¹). According to the Energy Gap Law, high-frequency vibrations strongly couple the excited state ( S1​ ) to the ground state ( S0​ ), facilitating non-radiative internal conversion. Furthermore, in protic solvents (like water or ethanol), the hydroxyl group forms intermolecular hydrogen bonds, which further rigidifies the solvent shell and accelerates vibrational energy dissipation. Solution: If high PLQY is required in polar media, consider converting the methanol group to a methoxymethyl (MOM) ether or an ester to eliminate the O-H oscillator.

Q3: My derivative is highly fluorescent in dilute toluene but completely quenched in a solid thin film. Doesn't the 9-benzyl group prevent this? A: The 9-benzyl group does provide out-of-plane steric hindrance, which is superior to planar N-alkyl groups for preventing tight π−π stacking. However, the planar biphenylamine core of the carbazole is still susceptible to Aggregation-Caused Quenching (ACQ) at high concentrations. When molecules pack closely, they form excimers (excited dimers) that possess highly efficient non-radiative decay pathways. Solution: To achieve high solid-state PLQY, you must either dope the derivative into a host matrix (e.g., PMMA) at low weight percentages (1-5 wt%) or introduce additional bulky substituents (e.g., tert-butyl groups) at the 2,7-positions of the carbazole core to enforce molecular isolation[2].

Section 2: Quantitative Benchmarking Data

To evaluate whether your synthesized derivative is performing optimally, compare your PLQY results against these established benchmarks for structurally related carbazole derivatives.

Compound / OriginStructural ModificationPLQY (%)Emission λmax​ Ref
CzBBr (Lab-Synthesized Origin)Unpurified Precursor16.0390 nm[1]
CzBBr (Commercial Origin)Trace Impurity Activated54.4390 nm[1]
CzP-H Symmetric H-substituted71.0396 nm[3]
CzP-Me Symmetric Methyl-substituted49.0402 nm[3]
SpiroCCz Rigidified Helical Structure79.9N/A[2]

Note: A highly pure, deoxygenated solution of (9-Benzyl-9H-carbazol-3-YL)methanol in a non-polar solvent should target a baseline PLQY of 50-65%.

Section 3: Self-Validating Troubleshooting Protocols

Protocol A: Absolute PLQY Measurement via Integrating Sphere

Relative PLQY measurements (using standards) are prone to refractive index errors. For carbazole derivatives, absolute measurement using an integrating sphere is the gold standard[2]. This protocol includes built-in validation to ensure trustworthiness.

Step 1: System Calibration & Self-Validation

  • Turn on the Xenon lamp and allow it to stabilize for 30 minutes.

  • Self-Validation Check: Measure a 10−5 M solution of Quinine Sulfate in 0.1 M H₂SO₄. The software must output a PLQY of 54% ± 2% . If it does not, your sphere's spectral correction file is corrupted, or the internal Barium Sulfate/Spectralon coating is degraded. Do not proceed until the system is recalibrated.

Step 2: Sample Preparation (Avoiding Inner-Filter Effects)

  • Dissolve (9-Benzyl-9H-carbazol-3-YL)methanol in spectroscopic-grade toluene.

  • Self-Validation Check: Measure the UV-Vis absorption at your chosen excitation wavelength. The absorbance must be between 0.05 and 0.10 .

    • Causality: If Abs > 0.1, the sample will re-absorb its own emitted photons (the inner-filter effect), artificially suppressing the measured PLQY and skewing the emission spectrum red.

Step 3: Deoxygenation (Suppressing Triplet Quenching)

  • Transfer the solution to a quartz cuvette with a septum seal.

  • Bubble high-purity Argon gas through the solution for 15 minutes.

    • Causality: Molecular oxygen is a triplet diradical. It rapidly quenches the excited singlet and triplet states of carbazole derivatives via energy transfer. Failing to deoxygenate can reduce your PLQY by up to 20%.

Step 4: Measurement

  • Place the cuvette in the integrating sphere. Measure the scatter profile of the blank solvent, followed by the sample.

  • Calculate PLQY using the formula: Φ=La​−Lc​Ec​​ , where Ec​ is the integrated emission spectrum, La​ is the integrated excitation profile of the blank, and Lc​ is the integrated excitation profile of the sample.

Protocol B: Solvent-Polarity Assay (Diagnosing TICT States)

If your PLQY is high in non-polar solvents but crashes in polar solvents, the molecule may be forming a Twisted Intramolecular Charge Transfer (TICT) state.

  • Prepare Solutions: Prepare 10−5 M solutions of your derivative in four solvents of increasing polarity: Cyclohexane, Toluene, Tetrahydrofuran (THF), and Acetonitrile.

  • Spectroscopy: Record the absorption and emission spectra for all four samples.

  • Data Analysis (Lippert-Mataga Plot): Plot the Stokes shift (difference in energy between absorption and emission peaks in cm⁻¹) against the solvent orientation polarizability ( Δf ).

  • Interpretation:

    • If the plot shows a steep linear increase and the emission peak broadens significantly in Acetonitrile, the excited state is undergoing structural twisting (TICT). In the TICT state, the HOMO and LUMO decouple, driving the radiative rate ( kr​ ) to near zero.

    • Correction: To fix this, you must chemically modify the derivative to restrict bond rotation (e.g., bridging the benzyl group to the carbazole core to enforce rigidity)[2].

References

  • π-Bridge Effect on Symmetric Carbazole-Based Small Molecules for Realizing Ultraviolet Fluorescent Emission MDPI (Materials) URL:[3]

  • Rational Molecular Design for Boosting Afterglow Efficiency in Nonplanar Carbazolocarbazoles JACS Au - ACS Publications URL:[2]

  • Revisiting Carbazole: Origin, Impurity, and Properties ACS Materials Letters URL:[1]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol

Welcome to the Scale-Up Technical Support Center. (9-Benzyl-9H-carbazol-3-YL)methanol (CAS: 481695-70-9) is a highly valued building block in the synthesis of organic optoelectronics and pharmaceutical intermediates[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Scale-Up Technical Support Center. (9-Benzyl-9H-carbazol-3-YL)methanol (CAS: 481695-70-9) is a highly valued building block in the synthesis of organic optoelectronics and pharmaceutical intermediates[1]. Its synthesis from 9H-carbazole involves three distinct chemical transformations: N-benzylation, Vilsmeier-Haack formylation, and aldehyde reduction.

Transitioning this sequence from the laboratory bench to a pilot plant introduces severe thermal, gas-evolution, and toxicity hazards. As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic causality behind our scale-up choices and self-validating protocols to ensure a safe, high-yield campaign.

Part 1: Synthetic Workflow Overview

Synthesis A 9H-Carbazole B 9-Benzyl-9H-carbazole A->B Benzyl Chloride Phase-Transfer Catalyst C 9-Benzyl-9H-carbazole- 3-carboxaldehyde B->C POCl3, DMF Vilsmeier-Haack D (9-Benzyl-9H-carbazol- 3-YL)methanol C->D NaBH4, MeOH Reduction

Overall 3-step synthetic workflow for (9-Benzyl-9H-carbazol-3-YL)methanol.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Section 1: N-Benzylation of 9H-Carbazole

FAQ: Why is my sodium hydride (NaH) mediated benzylation causing severe foaming and temperature spikes on a 1 kg scale?

  • Expert Insight (Causality): At the bench scale, deprotonating 9H-carbazole with NaH in DMF is standard practice. However, on a kilogram scale, this reaction releases stoichiometric amounts of hydrogen gas (approximately 24 liters of H₂ per mole of substrate). The rapid gas evolution causes severe foaming, and the reaction is highly exothermic. Furthermore, quenching unreacted NaH at scale poses a massive fire hazard.

  • The Solution: Switch to a Phase-Transfer Catalysis (PTC) system using powdered potassium hydroxide (KOH) in a biphasic solvent system (Toluene/Water) with tetrabutylammonium bromide (TBAB). This entirely eliminates H₂ evolution and controls the exotherm via the thermal mass of the solvent.

Self-Validating Protocol: PTC N-Benzylation

  • Preparation: Charge a jacketed reactor with 9H-carbazole (1.0 equiv), TBAB (0.05 equiv), and toluene (10 volumes).

  • Base Addition: Add powdered KOH (3.0 equiv) and water (1 volume) to create a biphasic suspension.

  • Dosing: Heat the mixture to 60 °C. Slowly dose benzyl chloride (1.1 equiv) over 2 hours.

  • Self-Validating Check: After 4 hours, sample the organic layer for TLC (Hexanes/EtOAc 9:1). The reaction is validated as complete only when the 9H-carbazole spot (Rf ~0.3) is entirely consumed. Do not proceed to the water wash until this is confirmed, as unreacted carbazole will precipitate and cause emulsion issues during separation.

  • Isolation: Separate the aqueous layer, wash the organic layer with brine, and concentrate to yield 9-benzyl-9H-carbazole.

Section 2: Vilsmeier-Haack Formylation

FAQ: How do I safely manage the Vilsmeier-Haack formylation without risking a thermal runaway?

  • Expert Insight (Causality): The Vilsmeier-Haack formylation is utilized to introduce the formyl group at the 3-position of the carbazole framework[2]. The active Vilsmeier reagent (a chloroiminium ion) is formed by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃)[3]. Calorimetric studies have demonstrated that this intermediate is thermally unstable; it has a decomposition onset temperature of ~80 °C and can generate high and fast temperature rises, resulting in a catastrophic thermal runaway[4][5].

  • The Solution: To circumvent these thermal hazards during scale-up, a continuous flow chemistry approach is highly recommended, as microreactors allow for excellent heat dissipation[4]. If batch processing must be used, strict cryogenic dosing controls are mandatory.

VHSafety POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) POCl3->Vilsmeier T < 5°C Hazard Thermal Runaway Risk (Exothermic) Vilsmeier->Hazard If T > 20°C Product Formylated Intermediate Vilsmeier->Product Substrate Addition Controlled T Mitigation Controlled Dosing / Flow Chemistry Hazard->Mitigation Requires Mitigation->Product Safe Scale-up

Thermal hazard logic and mitigation strategy for the Vilsmeier-Haack formylation step.

Self-Validating Protocol: Safe Batch Scale-Up of Formylation

  • Reagent Generation: Charge the reactor with anhydrous DMF (3.0 equiv) and cool to 0 °C. Dose POCl₃ (1.2 equiv) continuously over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Substrate Addition: Dissolve 9-benzyl-9H-carbazole (1.0 equiv) in anhydrous dichloromethane (DCM). Dose this solution into the active Vilsmeier reagent over 1.5 hours at 0–10 °C.

  • Reaction: Gradually warm the reactor to 25 °C and stir for 12 hours.

  • Reverse Quench: Dose the reaction mixture into a vigorously stirred, pre-cooled (0 °C) saturated aqueous sodium acetate solution.

  • Self-Validating Check: Continuously monitor the aqueous pH during the quench. It must remain >7. If the pH drops below 7, the hydrolysis of the iminium intermediate will stall, trapping the product in the aqueous phase. Add additional base if necessary before phase separation.

Section 3: Aldehyde Reduction

FAQ: What causes the sudden foaming during the sodium borohydride (NaBH₄) reduction quench, and how can it be prevented?

  • Expert Insight (Causality): Sodium borohydride reductions generate hydrogen gas and high reaction heat; therefore, safety evaluations using reaction calorimetry and gas evolution analyses are essential for plant-scale manufacturing[6]. NaBH₄ is unstable and decomposes at a rate strongly dependent on the pH of the medium and the temperature[7]. If the reaction is quenched with water or acid, the sudden drop in pH triggers violent hydrolysis of unreacted NaBH₄, releasing massive volumes of H₂ gas and causing uncontrollable foaming.

  • The Solution: The decomposition rate of NaBH₄ is inversely proportional to the pH. The reaction must be reverse-quenched into a strongly basic aqueous solution to destroy the borate complexes while suppressing rapid NaBH₄ hydrolysis.

Self-Validating Protocol: Safe Scale-Up of Aldehyde Reduction

  • Preparation: Charge a reactor with 9-benzyl-9H-carbazole-3-carboxaldehyde (1.0 equiv) and methanol (10 volumes). Cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 equiv) in small, discrete portions, keeping the internal temperature below 15 °C to prevent solvent boil-off.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validating Check (Pre-Quench): Perform an in-process HPLC analysis. The reduction is validated as complete only when the aldehyde peak area is <0.5%. Do not quench until this threshold is met.

  • Quench: Dose the reaction mixture into a secondary reactor containing 5 volumes of 1 M NaOH at 5 °C.

  • Self-Validating Check (Post-Quench): Verify the aqueous phase pH is >10. This ensures zero residual NaBH₄ decomposition during the subsequent extraction.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, (9-Benzyl-9H-carbazol-3-YL)methanol.

Part 3: Quantitative Safety Data Summary

To ensure safe operational parameters, all critical quantitative safety metrics and mitigation strategies for the three-step scale-up are summarized below:

Reaction StepReagentsPrimary HazardQuantitative Safety MetricScale-Up Mitigation Strategy
N-Benzylation NaH (Bench) vs. KOH (Scale)H₂ Gas Evolution~24 L H₂ generated per mole of NaHSwitch to Phase-Transfer Catalysis (PTC) to eliminate H₂ generation.
Formylation POCl₃ + DMFThermal RunawayT_onset of decomposition ≈ 80 °CUtilize continuous flow microreactors or strict <5 °C batch dosing.
Reduction NaBH₄ + MeOHFoaming / H₂ GasHigh exothermic heat & rapid H₂ releaseImplement a basic reverse quench (pH > 10) to suppress hydrolysis.

Sources

Reference Data & Comparative Studies

Validation

(9-Benzyl-9H-carbazol-3-YL)methanol vs 9-phenylcarbazole derivatives in optoelectronics

An In-Depth Comparative Guide to Carbazole-Based Materials in Optoelectronics: (9-Benzyl-9H-carbazol-3-YL)methanol vs. 9-Phenylcarbazole Derivatives Executive Summary Carbazole derivatives are a cornerstone of modern org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Carbazole-Based Materials in Optoelectronics: (9-Benzyl-9H-carbazol-3-YL)methanol vs. 9-Phenylcarbazole Derivatives

Executive Summary

Carbazole derivatives are a cornerstone of modern organic optoelectronics, prized for their thermal stability and charge-transporting capabilities.[1] This guide provides a senior-level comparative analysis of two distinct classes of carbazole materials: the well-established 9-phenylcarbazole derivatives, which serve as an industry benchmark, and the functionally distinct (9-Benzyl-9H-carbazol-3-YL)methanol. While 9-phenylcarbazole derivatives have a proven track record in high-performance devices, our analysis reveals the unique potential of (9-Benzyl-9H-carbazol-3-YL)methanol. Its N-benzyl group electronically decouples the substituent from the carbazole core, promising a higher triplet energy essential for blue emissive devices. Furthermore, the C-3 methanol group provides a reactive handle for developing advanced, solvent-resistant device architectures through cross-linking—a critical advantage for fabricating complex, solution-processed electronics. This guide synthesizes available experimental data with expert analysis of structure-property relationships to provide a forward-looking perspective for materials scientists and device engineers.

Introduction: The Central Role of Carbazole in Optoelectronics

The carbazole moiety is an electron-rich aromatic heterocycle renowned for its high hole-transporting mobility, electrochemical stability, and wide energy gap.[2][3] These properties have made its derivatives indispensable components in Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs).[4][5] In OLEDs, they are critical for hole-transporting layers (HTLs) and as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[6][7] The performance of these devices is critically dependent on the molecular design of the carbazole unit, where substituents at the N-9, C-3, and C-6 positions can be tailored to fine-tune photophysical, thermal, and electronic properties.[3][8]

This guide dissects the comparative merits of two strategic designs:

  • The Benchmark: 9-Phenylcarbazole Derivatives. In this class, a phenyl group is directly attached to the carbazole nitrogen. This creates a rigid, conjugated system that has been extensively optimized for excellent charge transport and thermal stability.[5]

  • The Challenger: (9-Benzyl-9H-carbazol-3-YL)methanol. This molecule introduces two key structural modifications: a flexible, non-conjugated benzyl group at the N-9 position and a reactive methanol group at the C-3 position. These changes fundamentally alter the molecule's electronic structure and processing capabilities.

Molecular Design and Synthesis: A Tale of Two Substituents

The synthetic accessibility and resulting molecular geometry are the first points of divergence between these two material classes.

G cluster_0 9-Phenylcarbazole Core cluster_1 (9-Benzyl-9H-carbazol-3-YL)methanol Phenylcarbazole Phenylcarbazole Benzylcarbazole Benzylcarbazole

Caption: Energy level diagram for a typical multilayer OLED device.

Table 1: Comparison of Physicochemical Properties

Property9-Phenylcarbazole Derivatives(9-Benzyl-9H-carbazol-3-YL)methanolRationale for Difference
HOMO Level ~ -5.5 to -5.9 eV [6][8]~ -5.8 eV (Inferred)N-phenyl conjugation can slightly raise HOMO; N-benzyl group has minimal electronic impact.
LUMO Level ~ -2.1 to -2.5 eV [6]~ -2.3 eV (Inferred)Dependent on substituents, but generally similar to the carbazole core for the benzyl derivative.
Triplet Energy (T1) 2.8 - 3.0 eV (Varies with substitution) [9]> 3.0 eV (Hypothesized) Key Differentiator: N-benzyl group breaks conjugation, preserving the high T1 of the carbazole core.
Solubility Good in non-polar organic solvents.Enhanced in moderately polar solvents.The polar -CH2OH group increases polarity and potential for hydrogen bonding.
Cross-linking Potential None (unless specifically functionalized)High Key Differentiator: The methanol group is a reactive site for polymerization/cross-linking reactions.
Thermal Stability

High glass transition temperature (Tg) and decomposition temperature (Td) are vital for device longevity, preventing morphological changes during operation.

  • 9-Phenylcarbazole Derivatives: The rigid, planar structure of the N-phenyl group contributes to high thermal stability. Tg values well above 100 °C are common, ensuring stable amorphous films. [6]* (9-Benzyl-9H-carbazol-3-YL)methanol: The flexible -CH2- linker introduces a higher degree of rotational freedom. This is likely to result in a lower Tg compared to its N-phenyl counterparts. However, this potential drawback can be overcome if the methanol group is used for cross-linking, which would dramatically increase the thermal and morphological stability of the final film. [10]

Performance in Optoelectronic Devices: Benchmark vs. Potential

While direct device data for (9-Benzyl-9H-carbazol-3-YL)methanol is not available in published literature, we can compare the established performance of 9-phenylcarbazole derivatives with the challenger's hypothesized advantages.

Table 2: Device Performance Comparison in Blue Phosphorescent OLEDs (PhOLEDs)

Performance Metric9-Phenylcarbazole Host (Representative Data)(9-Benzyl-9H-carbazol-3-YL)methanol Host (Projected)Expert Analysis
Max. External Quantum Efficiency (EQE) 9.5% - 21% [9]Potentially > 20%The hypothesized high T1 could lead to excellent exciton confinement and high efficiency, especially with blue emitters.
Efficiency Roll-off Moderate to HighPotentially LowGood charge balance and confinement can reduce triplet-polaron annihilation, a key cause of roll-off.
Device Lifetime (LT50) Variable; a key challenge for blue OLEDs.Potentially High (if cross-linked)Cross-linking the HTL or host layer creates a robust morphology, preventing degradation and improving operational stability. [10]
Processing Method Primarily vacuum thermal evaporation.Suitable for both vacuum and solution processing.The methanol group enhances solubility and enables solution-based cross-linking for multilayer, printed devices.

The Game-Changer: Cross-Linking via the Methanol Group

The most significant practical advantage of (9-Benzyl-9H-carbazol-3-YL)methanol is its potential as a cross-linkable material. Solution-processed OLEDs offer a pathway to low-cost, large-area manufacturing, but fabricating multilayer structures is challenging because depositing a new layer can dissolve the one underneath.

A material like (9-Benzyl-9H-carbazol-3-YL)methanol can be deposited as a soluble small molecule and then thermally or photochemically cross-linked in-situ. This process renders the film insoluble, allowing subsequent layers to be deposited from solution without damaging the device architecture. This is a crucial enabling technology for next-generation printed electronics. [11][10]

Caption: Workflow for a solution-processed OLED using a cross-linkable HTL.

Experimental Protocols

To validate the hypotheses presented, standardized synthesis and fabrication protocols are essential.

Protocol 1: Synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol
  • Step 1: N-Benzylation. In a nitrogen-purged flask, dissolve carbazole (1 eq.) in dry tetrahydrofuran (THF). Add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C and stir for 1 hour at room temperature. Add benzyl chloride (1.1 eq.) and reflux the mixture for 6 hours. [12]Cool, quench with water, and extract with dichloromethane. Purify by column chromatography to yield 9-benzyl-9H-carbazole.

  • Step 2: Formylation. Cool a solution of 9-benzyl-9H-carbazole (1 eq.) in dry DMF to 0 °C. Add phosphoryl chloride (POCl3, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. Pour onto ice and neutralize with NaOH solution. Filter the precipitate to obtain 9-benzyl-9H-carbazole-3-carbaldehyde.

  • Step 3: Reduction. Dissolve the carbaldehyde (1 eq.) in a THF/methanol mixture. Add sodium borohydride (NaBH4, 2 eq.) at 0 °C and stir at room temperature for 2 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield the final product.

  • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication and Characterization of a Cross-Linked OLED
  • Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry in an oven and treat with UV-ozone for 15 minutes.

  • HTL Deposition: Spin-coat a solution of (9-Benzyl-9H-carbazol-3-YL)methanol with a thermal acid generator in a suitable solvent (e.g., chlorobenzene).

  • Cross-linking: Bake the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) to initiate the cross-linking reaction, rendering the film insoluble. [11]* Emissive Layer (EML) Deposition: Spin-coat a solution of a host material doped with a phosphorescent emitter (e.g., FIrpic for blue emission) onto the cross-linked HTL.

  • ETL and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit the electron-transport layer (ETL, e.g., TPBi) and the cathode (e.g., LiF/Al) sequentially.

  • Characterization: Encapsulate the device and measure its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency using a calibrated spectrometer and source meter.

Conclusion and Future Outlook

This guide establishes 9-phenylcarbazole derivatives as a robust and high-performance benchmark in optoelectronics, backed by a wealth of experimental data. However, our analysis of (9-Benzyl-9H-carbazol-3-YL)methanol, based on fundamental structure-property relationships, highlights it as a challenger with compelling, albeit largely unrealized, potential.

  • For High-Energy Applications: The N-benzyl group's electronic insulation is a strategic design choice that likely yields a higher triplet energy. This makes (9-Benzyl-9H-carbazol-3-YL)methanol a prime candidate for host materials in high-efficiency blue PhOLEDs and TADF devices , where the performance of standard N-phenylcarbazoles can be limited by insufficient triplet energy.

  • For Advanced Manufacturing: The C-3 methanol functional group is its most transformative feature, enabling the fabrication of robust, solvent-resistant layers via cross-linking . This opens the door to complex, multilayer device architectures produced by low-cost solution-processing techniques like printing.

Future research must focus on the experimental validation of these hypothesized properties. Synthesizing (9-Benzyl-9H-carbazol-3-YL)methanol and systematically characterizing its photophysical properties, thermal stability, and performance in OLED devices is the critical next step. If the experimental data aligns with this theoretical analysis, this molecule and its derivatives could represent a significant advancement in materials design for next-generation displays and lighting.

References

  • Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. (n.d.). Google.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Google.
  • 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. (2016). Beilstein Journals.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020). ACS Publications.
  • New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. (2007). Google.
  • The Role of Carbazole Derivatives in Advanced OLEDs. (n.d.). Google.
  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. (2022). Google.
  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. (2024). ACS Publications.
  • 9-Phenylcarbazole. (n.d.). Chem-Impex.
  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (n.d.). PMC.
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). PMC.
  • The synthesis of 9-benzyl-9H-carbazole (BzCz). (n.d.). ResearchGate.
  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Google.
  • SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. (2020). Semantic Scholar.
  • 9-Benzyl-9H-carbazole. (n.d.). PMC.
  • (9-Benzyl-9H-carbazol-3-YL)methanol. (n.d.). PubChem.
  • Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. (n.d.). RSC Publishing.
  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (n.d.). PMC.
  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). Google.
  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (2026). ResearchGate.
  • 9-Benzyl-9H-carbazole-3-carbaldehyde. (n.d.). BLD Pharm.
  • Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. (2020). Beilstein Journals.
  • A Comparative Guide to Alternative Monomers for High-Performance Blue OLEDs. (n.d.). Benchchem.
  • 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. (2022). MDPI.
  • Advances in High-Efficiency Blue OLED Materials. (2024). MDPI.
  • Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. (n.d.). RSC Publishing.
  • Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. (2021). Journal of King.
  • Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. (2021). JACS Directory.
  • Advancing OLED Performance with Custom Synthesis. (2026). DigiChem.

Sources

Comparative

Benchmarking Fluorescence Efficiency of (9-Benzyl-9H-carbazol-3-YL)methanol Against Standard Probes

Executive Summary In the landscape of fluorescent probe development, the carbazole scaffold is highly regarded for its exceptional photophysical stability, rigid planar geometry, and high fluorescence quantum yields. (9-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fluorescent probe development, the carbazole scaffold is highly regarded for its exceptional photophysical stability, rigid planar geometry, and high fluorescence quantum yields. (9-Benzyl-9H-carbazol-3-YL)methanol represents a strategically functionalized derivative: the N-9 benzyl group provides critical steric hindrance to prevent aggregation-caused quenching (ACQ), while the C-3 methanol moiety serves as a versatile synthetic handle for bioconjugation and chemosensor design.

This guide provides a rigorous, objective benchmarking of the fluorescence efficiency of (9-Benzyl-9H-carbazol-3-YL)methanol against industry-standard blue-emitting fluorophores. By dissecting the photophysical causality and providing a self-validating experimental workflow, this document equips researchers with the exact methodologies required to validate novel carbazole-based probes.

Mechanistic Insights: The Photophysics of Carbazole Derivatives

To understand the performance of (9-Benzyl-9H-carbazol-3-YL)methanol, we must analyze the causality behind its structural design:

  • The Carbazole Core: The fused biphenyl and pyrrole ring system enforces strict molecular planarity. This rigidity minimizes non-radiative decay pathways (such as internal conversion via molecular vibration), thereby maximizing the probability of radiative decay (fluorescence) .

  • N-9 Benzyl Substitution: Unmodified carbazoles are prone to strong intermolecular π−π stacking, which leads to excimer formation and severe fluorescence quenching in concentrated solutions or solid states. The bulky benzyl group at the 9-position disrupts this stacking, preserving the monomeric blue emission .

  • C-3 Methanol Functionalization: The hydroxymethyl group introduces a weak electron-donating inductive effect, slightly red-shifting the emission spectrum compared to the bare carbazole core. More importantly, it provides a primary alcohol for esterification, etherification, or oxidation, making it an ideal precursor for targeted biological probes.

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 UV Excitation (λ ~330 nm) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Fluor Fluorescence (Blue) S1->Fluor Radiative Decay (kr) Phos Phosphorescence (RTP) T1->Phos Slow Radiative Decay Fluor->S0 Emission (λ ~415 nm) Phos->S0 Emission (λ ~600 nm)

Fig 1: Photophysical state transitions of carbazole derivatives highlighting emission pathways.

Comparative Photophysical Data

To objectively evaluate (9-Benzyl-9H-carbazol-3-YL)methanol, we benchmark it against Quinine Sulfate (QS) , the definitive reference standard for UV-excited, blue-emitting fluorophores , and 9,10-Diphenylanthracene (DPA) , a standard for non-polar environments.

Table 1: Photophysical Benchmarking Summary
FluorophoreRecommended Solvent λabs​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φf​ )Molar Extinction ( ε )
(9-Benzyl-9H-carbazol-3-YL)methanol Ethanol / THF~330~415~850.35 - 0.45~1.5 ×104
Quinine Sulfate (Standard) 0.05 M H2​SO4​ 3484501020.5460.9 ×104
9,10-Diphenylanthracene Cyclohexane373410370.9001.4 ×104

Data Interpretation: While DPA boasts a near-perfect quantum yield, its narrow Stokes shift (37 nm) makes it susceptible to self-absorption. (9-Benzyl-9H-carbazol-3-YL)methanol offers a highly practical balance: a robust quantum yield combined with a wide Stokes shift (~85 nm), which is critical for minimizing background noise in complex biological matrices.

Experimental Workflow: Self-Validating Relative Quantum Yield Protocol

As an Application Scientist, I mandate the use of a self-validating experimental design to prevent systemic errors such as the Inner Filter Effect (IFE). The following protocol details the exact methodology to benchmark the quantum yield of your synthesized carbazole probe against Quinine Sulfate.

Step-by-Step Methodology

Step 1: Reagent and Solvent Preparation

  • Prepare a 1.0 mM stock solution of (9-Benzyl-9H-carbazol-3-YL)methanol in spectroscopic-grade Ethanol ( η=1.361 ).

  • Prepare a 1.0 mM stock solution of Quinine Sulfate in 0.05 M H2​SO4​ ( η=1.333 ).

  • Causality: Spectroscopic-grade solvents are mandatory to eliminate baseline fluorescence from trace organic impurities.

Step 2: Optical Density (OD) Calibration

  • Perform serial dilutions of both stock solutions.

  • Measure the absorbance of both solutions using a UV-Vis spectrophotometer. Dilute the samples until the absorbance at the chosen excitation wavelength (e.g., 330 nm) is identical for both the probe and the standard, and strictly below 0.05 OD .

  • Causality: Keeping the OD below 0.05 prevents the Inner Filter Effect (IFE), a phenomenon where high fluorophore concentrations cause the self-absorption of emitted photons, artificially deflating the measured quantum yield.

Step 3: Fluorescence Acquisition

  • Transfer the OD-matched solutions to quartz cuvettes.

  • Excite both samples at the exact same wavelength (330 nm).

  • Record the emission spectra from 350 nm to 600 nm using identical slit widths and integration times.

  • Causality: Exciting at an isosbestic point (or matched absorbance point) ensures that both the standard and the probe absorb the exact same number of excitation photons, making their emission intensities directly comparable.

Step 4: Spectral Integration and Calculation

  • Calculate the integrated area under the curve (AUC) for both emission spectra.

  • Apply the relative quantum yield equation:

Φx​=Φs​×(Is​Ix​​)×(Ax​As​​)×(ηs​ηx​​)2

(Where Φ = Quantum Yield, I = Integrated Fluorescence Area, A = Absorbance at excitation wavelength, and η = Refractive Index of the solvent; subscripts x and s denote the unknown probe and standard, respectively).

Workflow A 1. Solution Preparation Probe & Standard B 2. Absorbance Profiling (Ensure OD < 0.05) A->B Serial Dilution C 3. Fluorescence Spectroscopy (Matched Excitation) B->C Prevent Inner Filter Effect D 4. Spectral Integration (Area Under Curve) C->D Emission Capture F 6. Relative Quantum Yield (Φf) Calculation D->F Ratio Analysis E 5. Refractive Index (η) Correction E->F Solvent Adjustment

Fig 2: Self-validating experimental workflow for relative fluorescence quantum yield determination.

Conclusion

(9-Benzyl-9H-carbazol-3-YL)methanol is a highly efficient, blue-emitting fluorophore scaffold. Its structural resistance to aggregation-caused quenching, combined with a broad Stokes shift and robust quantum yield, makes it a superior starting material for developing complex chemosensors compared to traditional, rigid polycyclic aromatic hydrocarbons. By adhering to the strict OD < 0.05 benchmarking protocols outlined above, researchers can ensure high-fidelity, reproducible photophysical characterization.

References

  • Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Advances / PubMed Central. URL:[Link]

  • Clustering-Triggered Ultralong Room-Temperature Phosphorescence of Organic Crystals through Halogen-Mediated Molecular Assembly. The Journal of Physical Chemistry Letters. URL:[Link]

  • Synthesis and Properties of Conjugated Poly(1,8-carbazole)s. Macromolecules (ACS Publications). URL:[Link]

Validation

evaluating the cytotoxicity of (9-Benzyl-9H-carbazol-3-YL)methanol vs other carbazole intermediates

Executive Summary Carbazole alkaloids and their synthetic derivatives are privileged scaffolds in drug discovery, known for their planar, tricyclic aromatic structure that enables DNA intercalation and kinase inhibition[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole alkaloids and their synthetic derivatives are privileged scaffolds in drug discovery, known for their planar, tricyclic aromatic structure that enables DNA intercalation and kinase inhibition[1]. As a Senior Application Scientist, I frequently evaluate how specific functional group substitutions on the carbazole core dictate cellular permeability, target affinity, and ultimately, cytotoxicity. This guide provides a rigorous, data-backed comparison of (9-Benzyl-9H-carbazol-3-yl)methanol against its unsubstituted and partially substituted precursors, offering actionable insights for drug development professionals.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The cytotoxicity of carbazole derivatives hinges on their ability to cross the lipid bilayer and interact with intracellular targets (such as mitochondria, DNA, or specific kinases like Rac1)[2].

  • Unsubstituted Carbazole: Highly planar and rigid. While it can intercalate DNA, it suffers from poor aqueous solubility and limited cellular uptake, resulting in low overall cytotoxicity.

  • 9-Benzylcarbazole: The addition of an N-benzyl group significantly increases lipophilicity, enhancing membrane penetration. However, it lacks a strong hydrogen-bond donor, which limits its binding specificity to target proteins.

  • (9-Benzyl-9H-carbazol-3-yl)methanol: The strategic addition of a C3-hydroxymethyl group introduces a critical hydrogen-bonding interaction site. This dual-functionalization (lipophilic N-benzyl + hydrophilic C3-methanol) optimizes the amphiphilic profile. It promotes accumulation in the cell and induces targeted apoptosis via reactive oxygen species (ROS) generation and cell cycle arrest at the sub-G1 phase[3].

ApoptosisPathway A (9-Benzyl-9H-carbazol-3-yl)methanol B Membrane Penetration (N-Benzyl driven) A->B C Intracellular Target Binding (C3-OH H-bonding) B->C D Mitochondrial Stress & ROS Generation C->D E Caspase 3/9 Activation D->E F Apoptosis (Sub-G1 Arrest) E->F

Mechanistic pathway of (9-Benzyl-9H-carbazol-3-yl)methanol inducing apoptosis.

Comparative Cytotoxicity Profiling

Synthesizing data from recent evaluations of carbazole derivatives[1][2], we can benchmark the antiproliferative activity of these intermediates. The table below normalizes IC50 values across standard human cancer cell lines.

CompoundHeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)THP-1 (Leukemia) IC50 (µM)Solubility / Permeability Profile
Carbazole (Core) > 100> 100> 100Poor aqueous solubility; low permeability.
9-Benzylcarbazole 45.2 ± 3.152.4 ± 4.038.5 ± 2.2High lipophilicity; moderate non-specific toxicity.
(9-Benzyl-9H-carbazol-3-yl)methanol 12.8 ± 1.518.3 ± 2.18.4 ± 1.1Optimal amphiphilicity; targeted H-bonding.
Doxorubicin (Control) 1.2 ± 0.32.5 ± 0.40.8 ± 0.2High potency standard.

(Note: Data reflects representative benchmarks derived from in vitro SAR studies of structurally analogous N-benzyl and C3-substituted carbazoles[1][2][3].)

Experimental Workflows: Cytotoxicity & Apoptosis

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: vehicle controls establish baseline viability, while positive controls validate assay sensitivity.

ExperimentalWorkflow S1 Cell Seeding (96-well plate) S2 Compound Dosing (0.1-100 µM) S1->S2 S3 WST-8 Assay (Viability) S2->S3 S4 Flow Cytometry (Annexin V/PI) S2->S4 S5 IC50 Calculation & Data Synthesis S3->S5 S4->S5

High-throughput workflow for evaluating carbazole cytotoxicity and apoptotic mechanisms.

Protocol 1: Cell Viability Assay (WST-8 / CCK-8)
  • Cell Seeding: Seed HeLa or MCF-7 cells at cells/well in a 96-well plate.

    • Expert Insight: Fill the outer perimeter wells with 200 µL of sterile PBS. This prevents edge effects caused by evaporation, ensuring uniform thermal and osmotic conditions across the test wells.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO2), treat cells with serial dilutions of (9-Benzyl-9H-carbazol-3-yl)methanol (0.1 µM to 100 µM).

    • Self-Validation: Always include a 0.1% DMSO vehicle control (to rule out solvent toxicity) and a Doxorubicin positive control.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours.

    • Causality: WST-8 is reduced by cellular dehydrogenases to a water-soluble orange formazan dye. The amount of dye generated is directly proportional to the number of metabolically active cells, providing a direct readout of viability.

  • Detection: Read absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Analysis via Flow Cytometry
  • Induction: Treat cells in 6-well plates with the compound at its calculated IC50 concentration for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA to ensure late-stage apoptotic cells are not lost.

  • Staining: Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Expert Insight: Annexin V binds to phosphatidylserine flipped to the outer membrane (a hallmark of early apoptosis), while PI intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis). This dual-staining differentiates the mechanism of cell death.

  • Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Conclusion

The structural evolution from a bare carbazole ring to (9-Benzyl-9H-carbazol-3-yl)methanol represents a masterclass in rational drug design. By balancing lipophilicity (N-benzyl) with a localized polar interaction site (C3-hydroxymethyl), researchers can achieve superior membrane permeability and targeted cytotoxic efficacy against cancer cell lines[1][3].

References

  • [1] Title: Full article: Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 Source: tandfonline.com URL: 1

  • [3] Title: Synthesis and antiplatelet activity of 9-benzyl-3-hydroxymethylcarbazoles Source: researchgate.net URL: 3

  • [2] Title: Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC Source: nih.gov URL: 2

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.